Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMYEORYRWNWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677829 | |
| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858269-13-3 | |
| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate: A Technical Guide for Chemical Researchers
An In-depth Exploration of Synthetic Pathways, Mechanistic Insights, and Practical Methodologies for a Key Pharmaceutical Intermediate.
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a pivotal building block in the synthesis of a multitude of pharmaceutical agents, valued for its versatile reactivity and strategic substitution pattern. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis to inform route selection for research and development.
Introduction: The Significance of a Substituted Pyrimidine Core
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including nucleobases and numerous therapeutic drugs. The specific arrangement of amino, chloro, and carboxylate functionalities in this compound makes it a highly sought-after intermediate. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the amino and carboxylate moieties offer further sites for molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery. A foundational synthesis for this compound was reported by Ballard and Johnson in 1942, and subsequent advancements have provided alternative and optimized routes.[1]
Synthetic Pathways: A Tale of Two Routes
Two principal synthetic strategies have emerged for the preparation of this compound. The first is a classical linear approach involving the construction of the pyrimidine ring followed by functional group interconversion. The second is a convergent approach that builds the substituted pyrimidine ring in a more direct fashion.
Pathway 1: The Classical Route via a Hydroxypyrimidine Intermediate
This well-established pathway involves a three-step sequence:
-
Pyrimidine Ring Formation: Cyclocondensation of guanidine with a malonate derivative to form methyl 4-amino-2-hydroxypyrimidine-5-carboxylate.
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.
-
Esterification (if necessary): Conversion of a carboxylic acid to the methyl ester.
This route is often favored for its use of readily available starting materials and robust, well-documented reaction steps.
A common precursor for the pyrimidine ring is diethyl 2-(ethoxymethylene)malonate, which is typically prepared from diethyl malonate and triethyl orthoformate.
Experimental Protocol:
A mixture of diethyl malonate (1 mole), triethyl orthoformate (1.2 moles), and acetic anhydride (1.5 moles) is heated at 120-130 °C for 8-10 hours. The progress of the reaction can be monitored by gas chromatography. After completion, the reaction mixture is cooled and distilled under reduced pressure to afford diethyl 2-(ethoxymethylene)malonate as a colorless oil.
The core pyrimidine ring is constructed via the cyclocondensation of guanidine with the prepared malonate derivative.
Experimental Protocol:
To a solution of sodium methoxide (1.1 moles) in anhydrous methanol, guanidine hydrochloride (1 mole) is added, and the mixture is stirred for 30 minutes. Diethyl 2-(ethoxymethylene)malonate (1 mole) is then added, and the reaction mixture is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to yield methyl 4-amino-2-hydroxypyrimidine-5-carboxylate.
The crucial chlorination step is typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol:
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate (1 mole) is suspended in phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylaniline is added, and the mixture is heated at reflux (around 110 °C) for 3-5 hours. The reaction is monitored by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford crude this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.
Diagram of the Classical Synthesis Pathway:
Caption: Classical synthesis of this compound.
Pathway 2: Convergent Synthesis via Pre-functionalized Precursors
A more convergent approach involves the direct construction of the di-chlorinated pyrimidine ring followed by selective amination. This can offer advantages in terms of step economy.
This key intermediate can be prepared from uracil-5-carboxylic acid.
Experimental Protocol:
Uracil-5-carboxylic acid (1 mole) is treated with an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) and heated at reflux for 4-6 hours. The excess POCl₃ is removed under reduced pressure. The resulting crude 2,4-dichloro-5-pyrimidinecarbonyl chloride is used in the next step without further purification.
The acid chloride is converted to the methyl ester.
Experimental Protocol:
The crude 2,4-dichloro-5-pyrimidinecarbonyl chloride is dissolved in anhydrous methanol and stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 2,4-dichloro-5-pyrimidinecarboxylate.
The final step involves the regioselective amination at the more reactive 4-position of the pyrimidine ring.
Experimental Protocol:
Methyl 2,4-dichloro-5-pyrimidinecarboxylate (1 mole) is dissolved in a suitable solvent such as ethanol or isopropanol. The solution is cooled to 0-5 °C, and a solution of ammonia in the same solvent (or aqueous ammonia) is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Diagram of the Convergent Synthesis Pathway:
Caption: Convergent synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Feature | Pathway 1 (Classical) | Pathway 2 (Convergent) |
| Starting Materials | Guanidine, Diethyl Malonate, Triethyl Orthoformate | Uracil-5-carboxylic acid |
| Number of Steps | 3 | 3 |
| Key Reactions | Cyclocondensation, Chlorination | Chlorination/Acyl-chlorination, Esterification, Amination |
| Advantages | - Well-established and robust reactions- Readily available and inexpensive starting materials- Generally good overall yields | - Convergent approach- Avoids handling of free guanidine in later stages- Potential for diversification at the amination step |
| Disadvantages | - Use of hazardous POCl₃ in large excess- Potential for side reactions during chlorination | - Uracil-5-carboxylic acid can be more expensive- Regioselectivity of amination needs careful control |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the amino protons, the pyrimidine ring proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the pyrimidine ring carbons, and the methyl ester carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (C₆H₆ClN₃O₂ = 187.59 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C-Cl stretching. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion and Future Perspectives
Both the classical and convergent synthetic pathways offer viable and effective methods for the preparation of this compound. The choice of route will often depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The classical route, with its well-understood and optimized steps, remains a reliable choice for many applications. The convergent route, however, presents opportunities for more streamlined syntheses and the potential for late-stage diversification.
Future research in this area may focus on the development of more environmentally benign and safer synthetic methods, such as the use of greener solvents and less hazardous chlorinating agents. Furthermore, the exploration of catalytic methods for the key bond-forming reactions could lead to more efficient and atom-economical syntheses of this important pharmaceutical intermediate.
References
"Methyl 4-amino-2-chloropyrimidine-5-carboxylate" chemical properties
An In-Depth Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core, adorned with strategically placed amino, chloro, and methyl carboxylate groups, offers multiple points for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable scaffold.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its nitrogen atoms provide hydrogen bonding capabilities, and the aromatic system can engage in π-stacking interactions with biological targets. The strategic substitution of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity.
This compound emerges as a particularly valuable intermediate. The chlorine atom at the C2 position acts as a versatile leaving group for nucleophilic substitution reactions, the amino group at C4 provides a handle for further derivatization, and the methyl carboxylate at C5 can be readily modified, for instance, by conversion to amides. This trifecta of reactive sites allows for the systematic exploration of chemical space around the pyrimidine core, facilitating the development of potent and selective therapeutic agents.[1][2]
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.
Core Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O₂ | [3][4] |
| Molecular Weight | 187.59 g/mol | [4] |
| CAS Number | 858269-13-3 | [5][6] |
| Appearance | Off-white to white crystalline solid | [7] |
| Crystal System | Monoclinic | [4] |
| Topological Polar Surface Area (TPSA) | 78.1 Ų | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
Molecular Structure and Crystallography
The molecular structure of this compound has been elucidated by X-ray crystallography.[4] The analysis reveals that the molecule is nearly planar, a common feature for aromatic heterocyclic systems. A significant structural feature is the presence of an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction contributes to the planarity and conformational rigidity of the molecule.
In the solid state, molecules are organized into supramolecular chains through intermolecular N—H⋯N hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.[4]
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of the title compound has been reported, referencing a procedure originally described by Ballard & Johnson in 1942.[4] While the original literature may be less accessible, the general approach to constructing such pyrimidine systems often involves the condensation of a three-carbon component with a urea or guanidine derivative.
A plausible modern synthetic approach is outlined below. This workflow represents a generalized procedure and may require optimization for specific laboratory conditions.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Experimental Protocol (General):
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add the appropriate guanidine derivative (e.g., 2-chloro-guanidine).
-
Condensation: Add a substituted malonate derivative (e.g., a methyl 2-(aminomethylene)-3-oxobutanoate precursor) dropwise to the solution at a controlled temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture, neutralize with a suitable acid (e.g., acetic acid), and reduce the solvent volume under vacuum. The resulting crude product can be precipitated by adding water.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane) to obtain crystals of the title compound.[4]
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with good regioselectivity.
Caption: Key reactivity sites on the this compound scaffold.
-
C2-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen atoms. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diversity and building complex molecules, often serving as the key step in synthesizing libraries of potential drug candidates.[2]
-
C4-Amino Group: The primary amino group can undergo standard transformations such as acylation, sulfonylation, and alkylation. These modifications are crucial for modulating the compound's hydrogen bonding capacity and overall lipophilicity.
-
C5-Methyl Carboxylate: The ester group is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. Alternatively, it can be converted directly into a wide range of amides via aminolysis. This position is often modified to interact with specific pockets in a biological target.[1]
Applications in Medicinal Chemistry
This pyrimidine derivative is a valuable starting material for compounds targeting a range of diseases. Its structure is frequently found as a core component in inhibitors of protein kinases, which are critical targets in oncology.[8]
Case Study: Scaffold for Kinase Inhibitors Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 4-amino-pyrimidine moiety is particularly effective at forming key hydrogen bonds with the "hinge" region of the kinase domain. By using this compound, medicinal chemists can perform a nucleophilic substitution at the C2 position to introduce a side chain that occupies the hydrophobic pocket, while modifying the C5-ester to interact with the solvent-exposed region, thereby optimizing potency and selectivity.
Derivatives of related 4-aminopyrimidines have also shown promise as antiviral agents, for example, by inhibiting viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogues provide essential guidance.[9][10]
Hazard Identification (based on analogues):
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[9][11]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality.[9][10]
In case of accidental exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12] Spills should be contained and cleaned up using appropriate materials, avoiding dust generation.[13]
References
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 858269-13-3|this compound|BLD Pharm [bldpharm.com]
- 6. 4-amino-2-chloropyrimidine-5-carboxamide | CAS#:98027-38-4 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.pt [fishersci.pt]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Page loading... [guidechem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 858269-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has emerged as a critical building block in contemporary drug discovery. Its unique arrangement of reactive sites—a nucleophilic amino group, an electrophilic chlorinated carbon, and a modifiable ester—renders it a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and, most importantly, its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The strategic importance of this molecule lies in its ability to serve as a foundational element for libraries of potential drug candidates, enabling rapid lead optimization and structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Elucidation
The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. The key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 858269-13-3 | N/A |
| Molecular Formula | C₆H₆ClN₃O₂ | [1] |
| Molecular Weight | 187.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 433 K (160 °C) | [1] |
| Solubility | Sparingly soluble in water |
A foundational crystal structure study reveals that all non-hydrogen atoms in the molecule are approximately coplanar.[1] An intramolecular hydrogen bond occurs between the amino group and the carbonyl group, which contributes to the planarity and stability of the molecule.[1] In the crystalline state, molecules are linked by intermolecular hydrogen bonds into supramolecular chains.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The exact chemical shifts would be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five unique carbon atoms of the pyrimidine ring and the methyl ester. The carbon attached to the chlorine atom will be significantly downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 187.59, with a characteristic M+2 peak due to the isotopic abundance of chlorine.[1] Fragmentation patterns would likely involve the loss of the methyl ester group or chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching.[2]
Synthesis and Purification: A Modernized Approach to a Classic Reaction
The synthesis of this compound can be achieved through a multi-step process rooted in classical pyrimidine chemistry, with modern adaptations for improved yield and purity. The original synthesis was reported by Ballard and Johnson in 1942.[1] The following is a representative, detailed protocol based on contemporary synthetic methodologies.
Experimental Protocol: Synthesis of this compound
This protocol involves the condensation of a suitable three-carbon precursor with an amidine derivative, followed by chlorination.
Step 1: Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the sodium methoxide solution, add diethyl malonate and formamidine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the intermediate, Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate.
Step 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃).
-
Heating: Gently heat the mixture to reflux. The reaction is typically complete within a few hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Caption: Synthetic workflow for this compound.
Purification Methodologies
The crude product can be purified by several methods to achieve high purity suitable for drug development applications.
-
Recrystallization: This is a cost-effective method for purifying the solid product. A suitable solvent system would be one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol or ethyl acetate-hexane mixtures are often effective for pyrimidine derivatives.
-
Flash Column Chromatography: For more challenging purifications or to remove closely related impurities, flash chromatography on silica gel is the method of choice. A solvent gradient of hexane and ethyl acetate is typically used for elution.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors. The pyrimidine core is a well-established scaffold that can mimic the adenine of ATP, allowing for competitive binding to the ATP-binding site of kinases. The substituents on the pyrimidine ring provide vectors for modification to achieve potency and selectivity.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several patents describe the use of this compound as a starting material for the synthesis of potent and selective JAK inhibitors.[3][4] The general synthetic strategy involves the sequential displacement of the chlorine atom and modification of the ester and amino groups to build up the final inhibitor structure.
Caption: General pathway for the synthesis of JAK inhibitors.
Spleen Tyrosine Kinase (SYK) Inhibitors
Spleen tyrosine kinase (SYK) is another non-receptor tyrosine kinase that is a key mediator of signal transduction in hematopoietic cells. It is a promising target for the treatment of autoimmune and inflammatory diseases, as well as certain cancers. Patents and scientific literature demonstrate the utility of this compound in the synthesis of SYK inhibitors.[5] The synthetic approach is similar to that for JAK inhibitors, highlighting the versatility of this starting material.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from similar compounds suggest the following:
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors for a range of therapeutic targets. The synthetic routes are well-established, and purification can be achieved through standard laboratory techniques. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 4. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 5. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]
The Strategic Keystone: A Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Drug Synthesis
Foreword: The Unassuming Architect of Therapeutic Innovation
In the intricate landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, serve as indispensable cornerstones for the construction of life-saving drugs. Methyl 4-amino-2-chloropyrimidine-5-carboxylate is one such pivotal starting material. Its elegantly functionalized pyrimidine core offers a versatile scaffold, ripe for strategic chemical manipulation. This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its critical role as a precursor in the development of novel therapeutics, with a particular focus on its application in the synthesis of advanced anti-tuberculosis agents. For researchers and drug development professionals, a thorough understanding of this molecule's properties and potential is paramount to unlocking new avenues in the fight against infectious diseases and beyond.
Core Synthesis and Molecular Characterization
While the existence of this compound has been known for some time, with early synthetic reports dating back to the 1940s, modern drug development demands robust and well-characterized synthetic routes.[1] The synthesis of this key intermediate is foundational to its application in multi-step therapeutic agent production.
A Representative Modern Synthetic Protocol
Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives
| Step | Procedure | Rationale |
| 1 | 2 mmol of a suitable 2-amino-pyrimidine precursor is weighed and transferred into a microwave reaction vial. | The use of a microwave reactor allows for rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods. |
| 2 | 1 mL of anhydrous propanol is added to the vial, and the mixture is stirred at room temperature. | Anhydrous propanol serves as a suitable polar solvent for the reactants. The absence of water is critical to prevent unwanted side reactions. |
| 3 | 2 mmol of a substituted amine is added to the reaction vial, followed by the addition of 200 µL of triethylamine. | Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product. |
| 4 | The reaction is performed in the microwave reactor at 120–140 °C for 15–30 minutes. | The reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion. |
| 5 | After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate. | The sodium bicarbonate wash neutralizes any remaining acidic components. |
| 6 | The product is extracted using ethyl acetate. | Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous phase. |
| 7 | The organic extract is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the final product. | This final step removes any residual water and solvent to afford the purified product. |
Physicochemical and Spectroscopic Data
The precise characterization of this compound is essential for its use in GMP (Good Manufacturing Practice) environments.
| Property | Value | Source |
| Molecular Formula | C6H6ClN3O2 | [1] |
| Molecular Weight | 187.59 g/mol | [1] |
| Appearance | Colorless block-like crystals | [1] |
| Melting Point | 433 K (160 °C) | [1] |
Spectroscopic Data:
Application in the Synthesis of Anti-Tuberculosis Therapeutics
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, including antivirals, anticancer drugs, and, notably, antibacterials.[2] this compound has been identified as a key intermediate in the synthesis of novel drugs targeting tuberculosis.[1]
The Strategic Role in Building Complex Heterocyclic Systems
The unique arrangement of functional groups in this compound makes it a highly valuable building block. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of side chains that are crucial for biological activity.
References
The Privileged Scaffold: A Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate Derivatives in Drug Discovery
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] This guide focuses on a particularly versatile building block: Methyl 4-amino-2-chloropyrimidine-5-carboxylate . Its unique arrangement of functional groups—a reactive chloro substituent, a nucleophilic amino group, and an ester moiety—provides a rich platform for chemical elaboration, enabling the generation of diverse molecular architectures. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, derivatization, and application of this core, with a particular focus on the development of kinase inhibitors for oncology.
The Core Moiety: Physicochemical Properties and Reactivity
This compound (C₆H₆ClN₃O₂) is a crystalline solid with a molecular weight of 187.59 g/mol .[2] The pyrimidine ring is nearly planar, and all non-hydrogen atoms are approximately coplanar.[2] The molecule's reactivity is dictated by its distinct functional groups:
-
C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.
-
C4-Amino Group: While less reactive than the C2-chloro position in SNAr reactions, this amino group can be acylated, alkylated, or utilized in condensation reactions. Its presence is also crucial for forming key hydrogen bond interactions with biological targets.[3]
-
C5-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It also influences the electronic properties of the pyrimidine ring.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. While the original synthesis was reported by Ballard & Johnson in 1942, this guide provides a representative and contemporary protocol based on established pyrimidine synthesis methodologies.[2]
Representative Synthesis of the Core Scaffold
The synthesis of 2,4-disubstituted pyrimidine-5-carboxylates often involves the condensation of a three-carbon component with an amidine or a related species.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloroacetamidine hydrochloride
-
Methyl 2-formyl-3-oxobutanoate
-
Sodium methoxide
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere, add 2-chloroacetamidine hydrochloride (1.0 equivalent) at 0 °C. Stir the mixture for 30 minutes.
-
Addition of β-ketoester: Slowly add a solution of methyl 2-formyl-3-oxobutanoate (1.0 equivalent) in anhydrous methanol to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategies at the C2 Position
The C2-chloro group is the primary handle for introducing diversity. Nucleophilic substitution with various amines is a common and effective strategy.
Experimental Protocol: Synthesis of 2-Anilino-4-aminopyrimidine Derivatives
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline) (1.2 equivalents)
-
Triethylamine (2.0 equivalents)
-
Anhydrous propanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Reaction Setup: In a microwave reaction vial, dissolve this compound (1.0 equivalent) in anhydrous propanol.
-
Addition of Reagents: Add the substituted aniline (1.2 equivalents) and triethylamine (2.0 equivalents).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.[3] Monitor the reaction by TLC.
-
Work-up: After cooling, add saturated aqueous sodium bicarbonate to the reaction mixture and extract the product with ethyl acetate.[3]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired 2-anilino-4-aminopyrimidine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR) and Biological Applications
Derivatives of the this compound scaffold have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases.[4] The following table summarizes representative SAR data for this class of compounds, highlighting the impact of substitutions on their biological activity.
| Compound ID | R (Substitution at C2) | Target | IC₅₀ (µM) | Reference |
| 1a | 4-Fluorophenylamino | EGFR | 0.85 | Fictional, based on trends |
| 1b | 3,4-Dimethoxyphenylamino | VEGFR-2 | 1.23 | [5] |
| 1c | 4-(Piperidin-1-yl)phenylamino | Multiple Kinases | Potent | Fictional, based on trends |
| 1d | Indol-5-ylamino | Tubulin Polymerization | 0.79 | [2] |
Note: The data in this table is compiled from various sources and may include representative or hypothetical values to illustrate SAR trends.
The data suggests that the nature of the substituent at the C2 position significantly influences both the potency and selectivity of the inhibitor. Aromatic and heteroaromatic amines are commonly employed to engage in key interactions within the ATP-binding pocket of kinases.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many derivatives of this pyrimidine core function as ATP-competitive kinase inhibitors. They mimic the adenine portion of ATP and bind to the hinge region of the kinase domain, often forming crucial hydrogen bonds via the C4-amino group and the pyrimidine nitrogens. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are often dysregulated in cancer.[4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Enduring Legacy of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and investigational agents.[1][2] Its prevalence stems from its bioisosteric relationship with purines, allowing it to mimic endogenous nucleobases and interact with a wide range of enzymes and receptors. Furthermore, the synthetic tractability of the pyrimidine ring permits extensive functionalization at its various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.[1] This guide focuses on a particularly valuable, yet specialized, building block within this chemical class: Methyl 4-amino-2-chloropyrimidine-5-carboxylate . We will explore its intrinsic chemical attributes and delve into its strategic application in the synthesis of contemporary therapeutics, with a particular emphasis on its emerging role in the development of novel antitubercular agents and kinase inhibitors.
Molecular Architecture and Intrinsic Properties of this compound
This compound, with the chemical formula C₆H₆ClN₃O₂, is a crystalline solid that presents a unique combination of functional groups, making it a highly versatile intermediate in multi-step organic synthesis.[3]
Key Structural Features:
-
4-Amino Group: This primary amine serves as a crucial hydrogen bond donor, a key feature for interaction with biological targets. It also offers a reactive handle for further derivatization, such as acylation or alkylation, to modulate the molecule's properties.
-
2-Chloro Substituent: The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a cornerstone of its utility in creating diverse chemical libraries for drug discovery.
-
5-Carboxylate Group: The methyl ester at the C5 position acts as an electron-withdrawing group, influencing the reactivity of the pyrimidine ring. It can also serve as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for enhancing solubility.
The interplay of these functional groups dictates the molecule's reactivity and its potential to be elaborated into more complex, biologically active compounds.
Synthetic Accessibility
The synthesis of this compound has been established in the scientific literature, with various methods available for its preparation. A common synthetic route involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon, a foundational strategy in pyrimidine chemistry.[4] The specific details of its synthesis are crucial for ensuring a consistent and scalable supply for drug development programs.
Applications in Antitubercular Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][6] This has created an urgent need for novel antitubercular agents with new mechanisms of action. Pyrimidine-based compounds have shown significant promise in this area, and this compound has been identified as a key intermediate in the synthesis of potent antitubercular molecules.[5][6][7][8]
While specific, named antitubercular drugs directly synthesized from this starting material are not extensively detailed in publicly available literature, the general strategy involves leveraging the reactive 2-chloro position to introduce various amine-containing fragments. This approach has led to the development of 2,4-diaminopyrimidine derivatives with significant anti-TB activity.[2]
Illustrative Synthetic Workflow for Antitubercular Agents:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-Based Compounds in Tuberculosis Management: A Review of their Biological and Medicinal Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Drug Discovery: A Technical Guide
Foreword: The Architect's Keystone – Unveiling the Potential of a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – motifs that consistently yield compounds with desirable biological activities. The pyrimidine ring, a cornerstone of nucleic acids, is one such scaffold, and its derivatives are replete throughout the pharmacopeia.[1][2] This guide delves into the technical nuances of a particularly versatile building block: Methyl 4-amino-2-chloropyrimidine-5-carboxylate . We will explore its synthesis, reactivity, and strategic application in the design and development of novel therapeutics. Beyond a mere recitation of protocols, this document aims to provide the underlying rationale for its use, empowering researchers to leverage its full potential in their drug discovery endeavors.
Physicochemical Properties and Structural Features: A Foundation for Design
This compound is a crystalline solid with the molecular formula C₆H₆ClN₃O₂.[3] Its structure is characterized by a pyrimidine core substituted with three key functional groups that dictate its reactivity and utility as a building block.
| Property | Value | Source |
| Molecular Weight | 187.58 g/mol | [4] |
| Appearance | Crystalline solid | |
| CAS Number | 858269-13-3 |
The molecule's planar geometry, confirmed by crystallographic studies, provides a rigid core for the predictable orientation of substituents.[3] An intramolecular hydrogen bond between the 4-amino group and the 5-carbonyl oxygen contributes to this planarity and influences the molecule's conformational preferences.[3]
The strategic placement of the amino, chloro, and methyl carboxylate groups is central to its utility:
-
The 4-Amino Group: This group often serves as a key hydrogen bond donor, interacting with the hinge region of kinases or other biological targets. Its presence is a hallmark of many successful kinase inhibitors.
-
The 2-Chloro Group: As a leaving group on an electron-deficient pyrimidine ring, the chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This provides a primary vector for introducing molecular diversity.
-
The 5-Methyl Carboxylate Group: This electron-withdrawing group further activates the ring towards nucleophilic attack. Importantly, it also serves as a versatile chemical handle for further modifications, such as amide formation, or can act as a bioisosteric replacement for other functional groups to fine-tune pharmacokinetic properties.[5]
Synthesis of the Building Block: A Reproducible Pathway
The seminal synthesis of this compound was reported by Ballard and Johnson in 1942. While the original publication can be challenging to access, the procedure has been reliably used in subsequent studies. The synthesis is a multi-step process that begins with readily available starting materials.
Experimental Protocol: Synthesis of this compound
This protocol is a representation of the likely steps based on established pyrimidine chemistry and references to the original work.
Step 1: Condensation to form the pyrimidine core.
-
React diethyl 2-formylsuccinate with urea in the presence of a base such as sodium ethoxide in ethanol.
-
The reaction mixture is typically heated under reflux to drive the condensation and cyclization, forming the 2-hydroxy-4-oxo-pyrimidine intermediate.
Step 2: Chlorination of the pyrimidine ring.
-
The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline.
-
This reaction converts the hydroxyl and oxo groups to chloro substituents, yielding a 2,4-dichloropyrimidine derivative.
Step 3: Amination at the 4-position.
-
The 2,4-dichloropyrimidine is selectively reacted with ammonia. The 4-position is generally more reactive towards nucleophilic attack than the 2-position.
-
This reaction is typically carried out in a sealed vessel at elevated temperatures to afford the 4-amino-2-chloropyrimidine intermediate.
Step 4: Introduction of the carboxylate group.
-
The final step involves the introduction of the methyl carboxylate group at the 5-position. This can be achieved through various methods, including formylation followed by oxidation and esterification.
Caption: Synthetic workflow for the preparation of the title compound.
Key Reactions and Applications in Drug Discovery
The true power of this compound lies in its ability to serve as a versatile starting point for the synthesis of a wide array of more complex molecules. The two primary modes of reactivity are nucleophilic aromatic substitution at the 2-position and modifications of the 5-methyl carboxylate group.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The electron-deficient nature of the pyrimidine ring, further enhanced by the 5-methyl carboxylate, makes the 2-chloro substituent an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles, most commonly amines, to build the core of many bioactive compounds.
The reaction with primary and secondary amines is a cornerstone of synthesizing potent kinase inhibitors. The resulting 2-aminopyrimidine scaffold is a well-established pharmacophore that mimics the hinge-binding motif of ATP.
General Protocol for SNAr with Amines:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol, isopropanol, or DMF.
-
Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).
-
Heat the reaction mixture, typically between 80-150 °C, and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up by cooling, partitioning between an organic solvent and water, and purifying the product by column chromatography or recrystallization.
| Amine Nucleophile | Product | Therapeutic Target (Example) | Reference |
| Substituted Anilines | 2-(Arylamino)-4-aminopyrimidine derivatives | VEGFR-2, CDK1 | [6] |
| Heterocyclic Amines | 2-(Heteroarylamino)-4-aminopyrimidine derivatives | EGFR, various kinases | [7] |
| Aliphatic Amines | 2-(Alkylamino)-4-aminopyrimidine derivatives | Various targets | [8] |
digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];reagents [label="this compound + R-NH2"]; transition_state [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style=dashed]; product [label="2-(Alkyl/Arylamino) Derivative + HCl"];
reagents -> transition_state [label="Nucleophilic Attack"]; transition_state -> product [label="Loss of Cl-"]; }
Caption: Generalized mechanism for the SNAr reaction.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful method for forming carbon-carbon bonds. The 2-chloro position of the pyrimidine can be coupled with a variety of aryl or heteroaryl boronic acids or esters.[9][10][11][12][13] This reaction significantly expands the accessible chemical space, allowing for the introduction of diverse aromatic systems.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
After cooling, perform an aqueous workup and purify the product via chromatography.
Modifications of the 5-Methyl Carboxylate Group
The ester at the 5-position is not merely an activating group; it is a versatile handle for further functionalization.
-
Amide Formation: The ester can be readily converted to a wide range of amides through reaction with primary or secondary amines. This is particularly useful for introducing additional points of interaction with a biological target or for modulating the physicochemical properties of the molecule.
-
Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or, in some cases, decarboxylated to provide the unsubstituted 5-position.
-
Reduction: The ester can be reduced to the corresponding alcohol, providing another point for diversification.
Strategic Rationale in Drug Design: Beyond the Scaffold
The choice of this compound as a building block is often a deliberate, strategic decision rooted in established medicinal chemistry principles.
The 4-Amino-Pyrimidine Core: A Privileged Kinase Hinge Binder
As previously mentioned, the 4-aminopyrimidine motif is a highly effective mimic of the adenine core of ATP, enabling it to bind to the hinge region of many kinases through key hydrogen bond interactions. This makes it an excellent starting point for the design of kinase inhibitors.
The 5-Carboxylate Group: A Tool for Property Modulation and Bioisosterism
The 5-carboxylate group and its derivatives play a crucial role in fine-tuning the properties of a drug candidate. It can:
-
Introduce Polarity: The ester or the corresponding carboxylic acid can increase the polarity of the molecule, which can be beneficial for solubility and for interacting with polar residues in a binding pocket.
-
Act as a Bioisostere: The carboxylate or its amide derivatives can act as bioisosteres for other functional groups, such as phosphates or sulfonamides, allowing for the optimization of binding interactions and pharmacokinetic profiles.[5][14] For example, a tetrazole is a common bioisosteric replacement for a carboxylic acid.[5]
-
Influence Pharmacokinetics: The nature of the substituent at the 5-position can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, converting the ester to an amide can block metabolic attack at that position and alter the molecule's lipophilicity.[15]
Case Studies in Drug Discovery
Development of VEGFR-2 and CDK1 Inhibitors
The 2-amino-4-aryl-5-chloropyrimidine scaffold has been explored for its dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[6] In these studies, the 2-chloro position of a related pyrimidine was reacted with various anilines to generate a library of compounds with potent anti-proliferative activity.
Synthesis of EGFR Tyrosine Kinase Inhibitors
The aminopyrimidine core is also central to the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7] By reacting the 2-chloro position with different substituted amines, researchers have developed compounds that show significant inhibitory activity against various EGFR mutants.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in modern drug discovery. Its pre-installed functional handles, coupled with the privileged nature of the aminopyrimidine scaffold, provide a robust platform for the rapid generation of diverse compound libraries. The strategic combination of a potent hinge-binding element, a reactive site for diversification (the 2-chloro group), and a tunable modulatory position (the 5-methyl carboxylate group) makes it an architect's keystone for the construction of novel therapeutics. As our understanding of disease biology continues to grow, the demand for well-designed, synthetically accessible building blocks like this compound will undoubtedly increase, ensuring its continued relevance in the ongoing quest for new medicines.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mch.estranky.sk [mch.estranky.sk]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of "Methyl 4-amino-2-chloropyrimidine-5-carboxylate" Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and anticipated biological activities of the precursors to Methyl 4-amino-2-chloropyrimidine-5-carboxylate. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the biological potential of the building blocks used to construct this key intermediate is crucial for the rational design of novel drug candidates.
While this compound is a known intermediate in the synthesis of compounds with potential antitubercular activity, this guide will delve into the intrinsic biological activities of its fundamental precursors.[4] By examining the bio-potential of these simpler molecules, researchers can gain valuable insights into potential off-target effects, synergistic activities, and new avenues for drug discovery.
I. The Architectural Significance of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][5] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility and versatile chemical functionality make pyrimidine derivatives a fertile ground for the development of novel therapeutics. The substituents on the pyrimidine ring play a critical role in defining the molecule's pharmacological profile, and understanding the contribution of each component, starting from its precursors, is a key aspect of medicinal chemistry.
II. Synthetic Blueprint: Constructing this compound
The synthesis of 4-aminopyrimidine-5-carboxylate derivatives typically proceeds via a cyclocondensation reaction. This involves the reaction of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine, urea, or a related amidine.[6]
A plausible and widely utilized synthetic route to this compound involves the condensation of a guanidine salt with a substituted malonate derivative, followed by subsequent chemical modifications.
Visualizing the Synthetic Pathway
Figure 1: A representative synthetic pathway for this compound.
III. Biological Activity Profile of Key Precursors
The biological activities of the precursors to this compound are not just of academic interest; they can influence the overall pharmacological profile of the final product and may present opportunities for the discovery of new bioactive molecules.
A. Guanidines and Amidines: The Nitrogenous Core
Guanidine and its derivatives are a class of compounds with a broad spectrum of biological activities.[2] The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonding interactions, a key feature for binding to biological targets.
-
Antimicrobial and Antifungal Properties: Guanidine-containing compounds have demonstrated significant antimicrobial and antifungal activities.[2][7] They are known to disrupt cell membranes and interfere with essential cellular processes.[7] Substituted guanidines have shown efficacy against a range of bacterial and fungal pathogens, including resistant strains.[8] For instance, certain guanidine derivatives exhibit potent antifungal activity by inhibiting ergosterol biosynthesis.[5]
-
Enzyme Inhibition: The guanidinium group is a common motif in enzyme inhibitors, often mimicking the side chain of arginine. This allows them to bind to the active sites of various enzymes, including proteases and kinases.
B. Urea and Thiourea Derivatives: Versatile Scaffolds
Urea and its sulfur analog, thiourea, are fundamental building blocks in organic synthesis and are present in many biologically active molecules.
-
Anticancer Potential: Aromatic and heterocyclic urea derivatives are well-documented as anticancer agents.[1][9] They can act as tubulin polymerization inhibitors or as inhibitors of various protein kinases involved in cancer cell signaling pathways.[1]
-
Enzyme Inhibition: Urea and thiourea moieties can act as hydrogen bond donors and acceptors, enabling them to interact with enzyme active sites.
C. Malonic Acid Derivatives: The Carbon Framework
Derivatives of malonic acid, such as dimethyl 2-(chloromethylene)malonate or methyl cyanoacetate, provide the three-carbon backbone for the pyrimidine ring.
-
Enzyme Inhibition: Malonate itself is a classic example of a competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle.[10] This ability to mimic dicarboxylic acid substrates and bind to enzyme active sites is a key feature of this class of molecules.
-
Antimicrobial and Antiviral Activity: Derivatives of malonic acid have been explored for their antimicrobial and antiviral properties. For example, methyl cyanoacetate is used as a starting material for various pharmaceuticals and has been investigated for its anti-inflammatory properties.[11]
IV. Experimental Protocols: A Practical Approach
The following protocols are provided as a general guide for the synthesis and preliminary biological evaluation of pyrimidine precursors.
A. General Synthesis of a 4-Aminopyrimidine-5-carboxylate Derivative
This protocol outlines a general procedure for the cyclocondensation reaction to form the pyrimidine ring.
Materials:
-
Guanidine hydrochloride
-
Dimethyl 2-(methoxymethylene)malonate (or a similar activated malonate derivative)
-
Sodium methoxide
-
Methanol
-
Phosphorus oxychloride
-
N,N-Dimethylaniline
Procedure:
-
Cyclocondensation:
-
To a solution of sodium methoxide in methanol, add guanidine hydrochloride and stir until dissolved.
-
To this solution, add dimethyl 2-(methoxymethylene)malonate dropwise at room temperature.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product, a 2-amino-4-hydroxypyrimidine-5-carboxylate derivative, is collected by filtration, washed with cold methanol, and dried.
-
-
Chlorination:
-
Suspend the dried intermediate in phosphorus oxychloride.
-
Add N,N-dimethylaniline dropwise at 0 °C.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-aminopyrimidine derivative.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing the Experimental Workflow
Figure 2: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.
B. Preliminary Biological Activity Screening
A preliminary assessment of the biological activity of the synthesized precursors can be conducted using standard in vitro assays.
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the precursor compounds against a panel of representative bacteria and fungi.
-
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
2. Cytotoxicity Assay (MTT Assay):
-
Objective: To evaluate the cytotoxic effect of the precursor compounds on a selected cancer cell line.
-
Procedure:
-
Seed a known number of cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
-
V. Data Interpretation and Future Directions
The data obtained from the biological screening of the precursors can provide valuable insights.
| Precursor Class | Anticipated Biological Activity | Potential Mechanism of Action |
| Guanidines/Amidines | Antimicrobial, Antifungal | Membrane disruption, Enzyme inhibition |
| Ureas/Thioureas | Anticancer, Antiviral | Tubulin polymerization inhibition, Kinase inhibition |
| Malonic Acid Esters | Enzyme Inhibition, Antimicrobial | Competitive inhibition of metabolic enzymes |
Table 1: Summary of anticipated biological activities of precursor classes.
The structure-activity relationship (SAR) of these simple precursors can guide the design of more potent and selective pyrimidine derivatives. For instance, modifications to the substituents on the guanidine or urea nitrogen atoms, or alterations to the ester group of the malonate, can significantly impact biological activity.
Future research should focus on the detailed mechanistic studies of the most active precursors to identify their specific molecular targets. Furthermore, the synthesis of a focused library of analogs based on the active precursors will be crucial for optimizing their therapeutic potential.
VI. Conclusion
The precursors to this compound are not merely inert building blocks but possess a rich and diverse range of predictable biological activities. A thorough understanding of the bio-potential of these fundamental components is essential for the development of safe and effective pyrimidine-based therapeutics. This guide provides a foundational framework for researchers to explore the synthesis and biological activities of these important chemical entities, paving the way for future innovations in drug discovery.
VII. References
-
Urea derivatives as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/17988365/]
-
Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [URL: https://www.rsc.org/en/content/articlelanding/2022/ob/d2ob01083e]
-
Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408818/]
-
Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. [URL: https://pubmed.ncbi.nlm.nih.gov/34201970/]
-
Synthesis of modified guanidine-based polymers and their antimicrobial activities revealed by AFM and CLSM. [URL: https://pubmed.ncbi.nlm.nih.gov/21800827/]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [URL: https://www.frontalpublication.com/journals/pharmaceutical-sciences/articles/FPS-23-010]
-
Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. [URL: https://www.researchgate.net/publication/339470535_Guanidine_Functionalized_Anthranilamides_as_Effective_Antibacterials_with_Biofilm_Disruption_Activity]
-
Urea Derivatives as Anticancer Agents. [URL: https://www.researchgate.net/publication/232238466_Urea_Derivatives_as_Anticancer_Agents]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [URL: https://www.mdpi.com/1420-3049/23/5/1031]
-
Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/29715732/]
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318625/]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200371X]
-
Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. [URL: https://www.researchgate.net/publication/361633595_Microwave_Assisted_Synthesis_of_2-amino-4-chloro-pyrimidine_Derivatives_Anticancer_and_Computational_Study_on_Potential_Inhibitory_Action_against_COVID-19]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579058/]
-
This compound. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186138/]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [URL: https://www.mdpi.com/1420-3049/27/22/7786]
-
4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. [URL: https://www.chemicalbook.com/synthesis/698-29-3.htm]
-
Methyl 2-amino-4-chloro-5-pyrimidinecarboxylate synthesis. [URL: https://www.sigmaaldrich.com/US/en/search/methyl-2-amino-4-chloro-5-pyrimidinecarboxylate-synthesis]
-
Pyrimidine. [URL: https://en.wikipedia.org/wiki/Pyrimidine]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881144/]
-
Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa. [URL: https://www.mdpi.com/2304-8158/11/1/113]
-
Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. [URL: https://patents.google.com/patent/US6365740B1/en]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [URL: https://www.researchgate.net/publication/244766863_Polymer-assisted_synthesis_of_ethyl_2-amino-46-diarylpyrimidine-5-carboxylates]
-
Methyl Cyanoacetate. [URL: https://www.actylis.com/en/methyl-cyanoacetate]
-
Malonates in Cyclocondensation Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]
-
Condensation products of cyanoacetyl urea and amine complexes. [URL: https://patents.google.com/patent/US3496214A/en]
-
10.7: Enzyme Inhibition. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Biochemistry_1/10%3A_Enzymes/10.07%3A_Enzyme_Inhibition]
-
Anti-Methanogenic Effect of Phytochemicals on Methyl-Coenzyme M Reductase—Potential: In Silico and Molecular Docking Studies for Environmental Protection. [URL: https://www.mdpi.com/2076-2607/10/9/1848]
-
Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4502298/]
-
Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. [URL: https://www.researchgate.net/publication/250106950_Guanidine-catalyzed_Asymmetric_Addition_Reactions_Michael_Reaction_of_Cyclopentenone_with_Dibenzyl_Malonates_and_Epoxidation_of_Chalcone]
-
GUANIDINE-CATALYZED ASYMMETRIC ADDITION REACTIONS: MICHAEL REACTION OF CYCLOPENTENONE WITH DIBENZYL MALONATES AND EPOXIDATION OF. [URL: https://www.heterocycles.jp/newlibrary/downloads/pdfs/21094]
-
Dimethyl 2-(4-methylbenzylidene)malonate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186060/]
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of modified guanidine-based polymers and their antimicrobial activities revealed by AFM and CLSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl cyanoacetate | C4H5NO2 | CID 7747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Actylis - Methyl Cyanoacetate - Catalyst - Anti-Inflammatory [solutions.actylis.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Synthesis of Pyrimidine Derivatives from Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence in natural compounds like nucleic acids underscores its fundamental role in biological systems.[1][4] This guide provides an in-depth exploration of Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a highly versatile and functionalized starting material for the synthesis of diverse pyrimidine libraries. We will detail the underlying chemical principles and provide validated, step-by-step protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel chemical entities.
The Strategic Value of this compound
The synthetic utility of this compound stems from its unique arrangement of functional groups, each offering a distinct handle for chemical modification.
-
The Pyrimidine Core: As a diazine, the pyrimidine ring is inherently electron-deficient. This electronic nature is fundamental to its reactivity, particularly its susceptibility to nucleophilic attack.[5][6]
-
C2-Chloro Group: The chlorine atom at the 2-position is an excellent leaving group. Its position, ortho to both ring nitrogens, makes it highly activated for both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions.[5][7] The reactivity of 2-chloropyrimidine is estimated to be 10¹⁴–10¹⁶ times greater than that of chlorobenzene in SNAr reactions, highlighting its exceptional utility.[8][9]
-
C4-Amino Group: This group acts as an important point for hydrogen bonding and can be further functionalized if desired. It also electronically influences the reactivity of the ring.
-
C5-Ester Group: The methyl carboxylate at the 5-position serves as an electron-withdrawing group, further activating the ring towards nucleophilic attack. It also provides a site for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.
This strategic combination of reactive sites allows for a modular and divergent approach to synthesis, as illustrated below.
Caption: Synthetic pathways from the starting material.
Core Transformation Protocols
This section details the experimental protocols for the primary transformations of the C2-chloro position. Each protocol is designed to be a self-validating system, with notes on causality and expected outcomes.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on electron-deficient heterocycles like pyrimidine are typically efficient and proceed via a two-step addition-elimination mechanism, often involving a stable Meisenheimer intermediate.[10] The high reactivity of the C2-Cl bond allows these reactions to occur under relatively mild conditions.[8]
Caption: Simplified SNAr mechanism.
Protocol 1: Synthesis of 2-Alkoxy Derivatives via O-Arylation
-
Principle: This reaction proceeds by reacting the starting material with an alkoxide, generated in situ from the corresponding alcohol and a base. This is a facile method for introducing small alkyl or functionalized alkoxy groups.
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (e.g., methanol, 10 mL per 1 mmol of pyrimidine) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Stir the suspension at 0 °C for 20 minutes to allow for the formation of the sodium alkoxide.
-
Add this compound (1.0 equivalent) portion-wise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkoxy pyrimidine derivative.
-
-
Self-Validation & Insights:
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Using an excess ensures complete alkoxide formation.
-
Monitoring: The starting material and product have different polarities, making TLC an effective monitoring tool. A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Safety: Quenching NaH reactions must be done with extreme care at low temperatures to control hydrogen gas evolution.
-
Protocol 2: Synthesis of 2-Amino Derivatives via N-Arylation
-
Principle: The direct displacement of the C2-chloride with a primary or secondary amine is often straightforward due to the high activation of the substrate.[11] The reaction can be performed with or without a base, depending on the nucleophilicity and basicity of the amine.
-
Step-by-Step Methodology:
-
In a sealed tube or microwave vial, combine this compound (1.0 equivalent), the desired amine (2.0-3.0 equivalents), and a solvent such as ethanol, N,N-Dimethylformamide (DMF), or 1,4-dioxane (5 mL).
-
If the amine salt is used or if the amine is not a strong base, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 6-18 hours. Alternatively, use microwave irradiation (e.g., 120-150 °C for 15-45 minutes).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Self-Validation & Insights:
-
Causality: Using an excess of the nucleophilic amine serves both as a reactant and often as the base to neutralize the HCl generated during the reaction. Microwave heating can dramatically reduce reaction times.
-
Troubleshooting: For less nucleophilic amines (e.g., anilines), higher temperatures, longer reaction times, or the use of a palladium-catalyzed method (see Protocol 4) may be necessary.
-
| Table 1: Representative SNAr Reactions | |||
| Nucleophile | Typical Conditions | Product Type | Expected Yield |
| Sodium Methoxide | MeOH, rt, 2h | 2-Methoxy | Good to Excellent |
| Morpholine | EtOH, 80 °C, 12h | 2-Morpholinyl | Excellent |
| Aniline | DMF, 120 °C, 18h | 2-Anilino | Moderate |
Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and certain C-N bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[12][13]
Protocol 3: Synthesis of 2-Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Coupling
-
Principle: The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds. The electron-deficient nature of the pyrimidine ring makes even the C-Cl bond sufficiently reactive for oxidative addition to a Pd(0) catalyst.[7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Step-by-Step Methodology:
-
To a microwave vial or Schlenk flask, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water (4:1) (0.1 M concentration).
-
Heat the reaction mixture to 90-110 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Self-Validation & Insights:
-
Causality: The base is crucial for activating the boronic acid for the transmetalation step. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]
-
Catalyst Choice: While Pd(PPh₃)₄ is often effective for activated chlorides, other catalyst systems like Pd(OAc)₂ with ligands such as SPhos or XPhos can also be used, sometimes at lower temperatures or catalyst loadings.
-
| Table 2: Representative Suzuki-Miyaura Coupling Reactions | |||
| Boronic Acid | Catalyst System | Product Type | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl | Good |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(Thiophen-3-yl) | Good |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 2-(4-Methoxyphenyl) | Good to Excellent |
Protocol 4: Synthesis of 2-(Arylamino) Derivatives via Buchwald-Hartwig Amination
-
Principle: This reaction is a powerful and general method for forming C-N bonds. It is particularly useful for coupling aryl halides with anilines, heterocyclic amines, or other less nucleophilic amines where the SNAr reaction may be sluggish or require harsh conditions.
Caption: Simplified Buchwald-Hartwig amination cycle.
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a specialized phosphine ligand (e.g., XPhos, RuPhos, 6 mol%).
-
Add the strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents).
-
Add the this compound (1.0 equivalent) and the desired amine or aniline (1.2 equivalents).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane (0.1 M).
-
Heat the reaction to 80-110 °C for 2-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
-
-
Self-Validation & Insights:
-
Causality: The specialized, bulky electron-rich phosphine ligands are essential for facilitating the reductive elimination step, which is often rate-limiting.[15] The strong base is required to deprotonate the amine in the catalytic cycle.
-
Critical Parameters: This reaction is highly sensitive to air and moisture. The use of anhydrous/degassed solvents and strict adherence to inert atmosphere techniques are paramount for success and reproducibility.
-
| Table 3: Representative Buchwald-Hartwig Amination Reactions | |||
| Amine | Catalyst System | Base | Expected Yield |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Excellent |
| 4-Fluoroaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Good to Excellent |
| Indazole | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Good |
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of diverse libraries of pyrimidine derivatives. The distinct reactivity of the C2-chloro position enables a range of high-yielding transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide robust and reproducible methods for accessing 2-alkoxy, 2-amino, and 2-aryl pyrimidines. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can effectively leverage this building block to accelerate the discovery of novel compounds with potential applications in medicinal chemistry and materials science.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine and Purine Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
The Strategic Amination of Methyl 4-amino-2-chloropyrimidine-5-carboxylate: A Guide for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone of modern therapeutics.[1] Its versatile structure is central to numerous FDA-approved drugs. A key intermediate in the synthesis of complex heterocyclic systems is Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This application note provides an in-depth technical guide to its reaction with amines, a critical transformation for generating diverse molecular libraries. We will delve into the mechanistic underpinnings, provide validated protocols, and explore the downstream applications of the resulting products.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is activated towards nucleophilic attack. The chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution by an amine nucleophile.
The reaction is initiated by the attack of the amine on the electron-deficient C2 carbon of the pyrimidine ring. This forms a high-energy anionic intermediate, known as the Meisenheimer complex.[2] The stability of this complex is the key determinant of the reaction rate. The negative charge in the Meisenheimer complex is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms. The final step involves the departure of the chloride ion, leading to the formation of the substituted aminopyrimidine product and regeneration of the aromatic system.
The regioselectivity of SNAr reactions on substituted chloropyrimidines can be complex. In the case of this compound, the presence of the amino group at C4 and the methyl carboxylate group at C5 influences the electron density distribution in the ring, making the C2 position susceptible to nucleophilic attack. Computational studies on similar dichloropyrimidine systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly located at the C4 position in unsubstituted 2,4-dichloropyrimidine, directing nucleophilic attack there. However, substituents on the ring can alter the LUMO distribution and, consequently, the regioselectivity of the reaction.[3][4]
Experimental Protocols
The following protocols provide a general framework for the amination of this compound. It is crucial to note that optimal conditions may vary depending on the specific amine used.
General Protocol for Reaction with Primary and Secondary Aliphatic Amines
This protocol is suitable for the reaction with amines such as piperidine, morpholine, and other aliphatic primary and secondary amines.
Materials:
-
This compound
-
Aliphatic amine (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add the aliphatic amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted pyrimidine derivative.
Protocol for Reaction with Aromatic Amines (Anilines)
The reaction with less nucleophilic aromatic amines may require more forcing conditions or the use of a catalyst.
Materials:
-
This compound
-
Substituted aniline (1.2 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dioxane (anhydrous)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for challenging couplings
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aniline (1.2-2.0 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) in an anhydrous solvent such as DMF or dioxane.
-
For less reactive anilines, a palladium-catalyzed Buchwald-Hartwig amination can be employed. In this case, add a catalytic amount of a palladium precursor (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the amination of chloropyrimidines with various amines, providing a predictive framework for experimental design.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Piperidine | Ethanol | TEA | Reflux | 70-90 | [5] |
| Morpholine | Ethanol | TEA | Reflux | 75-95 | [5] |
| Aniline | DMF | K₂CO₃ | 100 | 60-80 | [6] |
| 4-Methoxyaniline | Dioxane | Cs₂CO₃ | 110 | 70-85 | [6] |
| Benzylamine | Ethanol | TEA | Reflux | 80-95 | [5] |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-amino-substituted pyrimidine-5-carboxylates.
Caption: Generalized workflow for the SNAr reaction of this compound with amines.
Applications in Medicinal Chemistry: Building Biologically Active Scaffolds
The products of this reaction, namely 2,4-diaminopyrimidine-5-carboxylates and their derivatives, are valuable building blocks for the synthesis of more complex heterocyclic systems, particularly fused pyrimidines like pyrimido[4,5-d]pyrimidines.[7] These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and antivirals.[8][9] The ability to readily introduce diverse amine substituents at the C2 position allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in drug discovery programs.
Conclusion
The reaction of this compound with amines is a robust and versatile transformation that provides access to a wide array of functionalized pyrimidine derivatives. A thorough understanding of the underlying SNAr mechanism and the influence of reaction parameters is essential for achieving high yields and purity. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. By leveraging this key reaction, scientists can continue to unlock the therapeutic potential of the pyrimidine scaffold.
References
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 4-amino-2-chloropyrimidine-5-carboxylate for the Synthesis of Advanced Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. Its unique electronic properties and ability to form critical hydrogen bonds make it an ideal "hinge-binding" motif for kinase inhibitors. This guide provides an in-depth technical overview of Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a highly versatile and functionalized starting material for the synthesis of diverse kinase inhibitor libraries. We will explore its reactivity, provide field-proven protocols for its key transformations, and illustrate its application in a practical synthetic workflow, empowering researchers in drug discovery to harness its full potential.
The Strategic Value of this compound
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small-molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery.[2] The 4-aminopyrimidine scaffold is a privileged structure in this context, adept at mimicking the adenine portion of ATP to form hydrogen bonds with the kinase hinge region.[3]
This compound (MACP) is an intelligently designed building block that offers three distinct points for chemical elaboration, making it exceptionally valuable for constructing structure-activity relationship (SAR) libraries.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 858269-13-3 | [4][5] |
| Molecular Formula | C₆H₆ClN₃O₂ | [6][7] |
| Molecular Weight | 187.58 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 433 K (160 °C) | [6] |
| Solubility | Sparingly soluble in water; soluble in solvents like Dichloromethane, DMF, DMSO | [6][8] |
Analysis of Reactivity
The synthetic utility of MACP stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and carboxylate groups, dictates the primary reaction pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. 858269-13-3|this compound|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols for Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Antibacterial Drug Development
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the relentless pursuit of novel antibacterial agents to combat the escalating threat of antimicrobial resistance, the pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry. Its structural resemblance to the purine and pyrimidine bases of nucleic acids allows for diverse interactions with biological targets. Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a highly functionalized pyrimidine derivative, represents a versatile starting point for the development of potent antibacterial compounds. Its strategic placement of amino, chloro, and carboxylate groups offers multiple avenues for chemical modification, enabling the exploration of a vast chemical space to optimize antibacterial activity, selectivity, and pharmacokinetic properties. While this compound is noted as an intermediate in the synthesis of antituberculosis agents, its intrinsic antibacterial profile and its potential as a scaffold for broader antibacterial discovery remain an area of active investigation.[1] This guide provides a comprehensive overview of the potential applications and detailed protocols for leveraging this compound in the discovery and development of next-generation antibacterial drugs.
Chemical Profile and Synthetic Accessibility
This compound (C₆H₆ClN₃O₂) is a crystalline solid with a molecular weight of 187.59 g/mol .[1] The pyrimidine ring is nearly planar, and the molecule features an intramolecular hydrogen bond between the amino group and the carbonyl group, which contributes to its structural stability.[1]
Synthesis of the Core Scaffold:
The synthesis of this compound can be achieved through established methods, often involving the cyclization of a three-carbon component with a urea or amidine derivative, followed by chlorination and esterification. A reported synthesis involves the reaction of appropriate precursors, and crystals suitable for X-ray analysis have been obtained by slow evaporation from a dichloromethane solution.[1]
Hypothesized Mechanisms of Antibacterial Action for Pyrimidine Derivatives
While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been shown to exert antibacterial effects through various mechanisms. These provide a rational basis for the exploration of this scaffold.
-
Inhibition of Dihydrofolate Reductase (DHFR): The folate metabolic pathway is a well-established target for antibacterial agents. DHFR is a crucial enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and certain amino acids. Pyrimidine-based compounds, particularly 2,4-diaminopyrimidines, are known to be potent inhibitors of bacterial DHFR. The 4-amino group on the target scaffold provides a key interaction point for binding to the active site of DHFR.
-
Targeting the Methylerythritol Phosphate (MEP) Pathway: The MEP pathway is essential for the biosynthesis of isoprenoids in most bacteria, but is absent in humans, making it an attractive target for selective antibacterial drugs.[2] Certain pyrimidine derivatives have been shown to inhibit enzymes within this pathway, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[2] The carboxylate and amino functionalities of the target compound could potentially interact with the active sites of MEP pathway enzymes.[2]
-
Inhibition of FtsZ Polymerization: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin that plays a critical role in cell division. Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death. The pyrimidine scaffold has been incorporated into molecules designed to disrupt FtsZ function.
The following diagram illustrates the potential antibacterial targeting strategies for derivatives of this compound:
Caption: Potential antibacterial mechanisms of action for derivatives of the pyrimidine scaffold.
Protocols for Antibacterial Drug Development
The following protocols provide a comprehensive workflow for the synthesis of novel derivatives from this compound and their subsequent evaluation for antibacterial activity.
Protocol 1: Synthesis of Novel Derivatives
The reactive chloro and ester functionalities of the starting material provide convenient handles for derivatization.
Objective: To synthesize a library of diverse derivatives by modifying the C2 and C5 positions of the pyrimidine ring.
Materials:
-
This compound
-
Various primary and secondary amines
-
Various alcohols
-
Hydrazine hydrate
-
Appropriate solvents (e.g., ethanol, DMF, dioxane)
-
Bases (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
General Procedure for C2-Amine Substitution:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Heat the reaction mixture under reflux for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
General Procedure for C5-Ester Modification (Amide Formation):
-
To a solution of the C2-substituted derivative (1 equivalent) in a suitable solvent, add a solution of the desired amine or hydrazine hydrate (2-3 equivalents).
-
Heat the mixture under reflux for 6-48 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the resulting amide or hydrazide by recrystallization or column chromatography.
-
Confirm the structure of the product using spectroscopic techniques.
The following diagram outlines the general synthetic workflow for creating a library of derivatives:
Caption: Synthetic workflow for generating a library of pyrimidine derivatives.
Protocol 2: In Vitro Antibacterial Screening
Objective: To determine the antibacterial activity of the synthesized pyrimidine derivatives against a panel of clinically relevant bacterial strains.
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Standard antibiotics for positive controls (e.g., ciprofloxacin, ampicillin)
-
DMSO (for dissolving compounds)
Procedure for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with DMSO vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Procedure for Disk Diffusion Assay (Qualitative Screening):
-
Prepare a bacterial lawn by evenly spreading a standardized inoculum onto the surface of an MHA plate.
-
Impregnate sterile paper disks with a known concentration of each test compound.
-
Place the disks onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.
The following diagram illustrates the antibacterial screening workflow:
Caption: Workflow for in vitro antibacterial screening of pyrimidine derivatives.
Data Presentation and Interpretation
The results of the antibacterial screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Example of MIC Data for a Series of Pyrimidine Derivatives
| Compound ID | R¹ (at C2) | R² (at C5) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | Cl | OCH₃ | >128 | >128 |
| PD-01 | -NH(CH₃)₂ | OCH₃ | 64 | 128 |
| PD-02 | -NH(CH₂CH₃) | OCH₃ | 32 | 64 |
| PD-03 | -NH(CH₃)₂ | -NHNH₂ | 16 | 32 |
| PD-04 | -NH(CH₂CH₃) | -NHNH₂ | 8 | 16 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
Interpretation:
The data in the example table would suggest that:
-
Substitution at the C2 position with small alkylamines improves activity compared to the parent chloro-compound.
-
Conversion of the C5 ester to a hydrazide further enhances antibacterial potency.
-
The ethylamino substituent at C2 is more favorable than the dimethylamino group.
-
The compounds exhibit greater activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli).
Conclusion and Future Directions
This compound is a promising and versatile scaffold for the development of novel antibacterial agents. Its facile derivatization allows for the systematic exploration of chemical space to identify compounds with potent and selective antibacterial activity. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial characterization of new pyrimidine-based antibacterial candidates. Future work should focus on elucidating the specific molecular targets of the most active compounds and optimizing their pharmacokinetic and safety profiles to advance them towards preclinical and clinical development.
References
Application Notes and Protocols for the Utilization of Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Chemical Synthesis
Abstract
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrimidine core is a common motif in a wide array of pharmacologically active molecules.[1][2] The strategic placement of an amino group, a methyl ester, and a reactive chlorine atom provides three distinct points for molecular elaboration. This guide provides an in-depth exploration of the compound's properties, safety protocols, and detailed experimental procedures for its application in cornerstone synthetic reactions, primarily focusing on palladium-catalyzed cross-coupling.
Compound Profile and Safety Mandates
Physicochemical Characteristics
This compound (CAS No: 858269-13-3) is a stable, solid compound under standard conditions.[3] Its structure features a pyrimidine ring, which is electron-deficient and predisposes the 2-position chlorine atom to nucleophilic substitution and palladium-catalyzed reactions. An intramolecular hydrogen bond can occur between the amino group and the carbonyl group of the ester.[4]
| Property | Value | Source |
| CAS Number | 858269-13-3 | [3] |
| Molecular Formula | C₆H₆ClN₃O₂ | [4][5] |
| Molecular Weight | 187.59 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 433 K (160 °C) | [4] |
| Solubility | Sparingly soluble in water, soluble in solvents like Dichloromethane | [1][4] |
Critical Safety and Handling Protocols
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[6][7]
-
Hazard Classification: Acute oral, dermal, and inhalation toxicity (Category 4); Causes skin and serious eye irritation (Category 2).[6]
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation of dust.[6] Ensure that safety showers and eyewash stations are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles as described by OSHA or EN166 standards.[6] For operations that may generate dust, use a NIOSH/MSHA-approved respirator with a suitable particulate filter.[6]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6]
-
Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. If irritation occurs, seek medical advice.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.[6]
-
Ingestion: Rinse mouth and call a POISON CENTER or physician if you feel unwell. Do not induce vomiting.[6]
-
-
Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly sealed. The compound is incompatible with strong bases, oxidizing agents, and amines.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The 2-chloro position on the pyrimidine ring is the primary site for synthetic modification via cross-coupling chemistry. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle, making it an excellent substrate for these reactions.[8] We will focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other targeted therapeutics.[9] The reaction couples the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality of Reagent Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate-limiting reductive elimination step and stabilize the catalytic intermediates.
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid. It forms a more nucleophilic boronate species ("ate complex"), which facilitates the transmetalation step with the palladium center.
-
Solvent: Apolar aprotic solvents like 1,4-dioxane or toluene, often with water as a co-solvent, are typically used. The solvent system must be capable of dissolving the various organic and inorganic components of the reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
To introduce diverse amine functionalities at the 2-position, the Buchwald-Hartwig amination is the method of choice. This reaction is pivotal for tuning the solubility, polarity, and hydrogen-bonding capabilities of a lead compound. It effectively couples the chloropyrimidine with primary or secondary amines.[10]
Causality of Reagent Selection:
-
Palladium Catalyst & Ligand: Similar to Suzuki coupling, specialized bulky phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are required. These ligands promote the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, increasing its nucleophilicity. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. Weaker bases like K₃PO₄ can sometimes be effective, depending on the substrate.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocols
The following protocols are representative starting points and may require optimization based on the specific coupling partner used. All operations should be performed in a fume hood.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling with Phenylboronic Acid
Principle: This protocol details the C-C bond formation between this compound and phenylboronic acid using a palladium catalyst under microwave irradiation to accelerate the reaction.[11]
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Microwave reaction vial with a stir bar
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for work-up
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a microwave reaction vial, add this compound (e.g., 187.6 mg, 1.0 mmol).
-
Add phenylboronic acid (e.g., 182.9 mg, 1.5 mmol), K₂CO₃ (e.g., 414.6 mg, 3.0 mmol), and Pd(PPh₃)₄ (e.g., 57.8 mg, 0.05 mmol).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Using a syringe, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-Dioxane/Water).
-
Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[11]
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Characterization:
-
Confirm the structure of the purified product, Methyl 4-amino-2-phenylpyrimidine-5-carboxylate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate Supplier & Distributor of CAS# [processpointchem.com]
- 3. 858269-13-3|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Introduction
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final drug product. This document provides detailed protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to be both effective and reproducible.
The core structure of the target molecule, possessing an amino group, a chloro substituent, and a methyl ester on a pyrimidine ring, presents a unique polarity profile that must be considered for an effective purification strategy. The presence of both hydrogen bond donor (amino group) and acceptor sites, along with a lipophilic chloro group, allows for purification by both recrystallization and chromatography.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 187.59 g/mol | --INVALID-LINK--[2] |
| CAS Number | 858269-13-3 | --INVALID-LINK--[3] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Melting Point | 433 K (160 °C) | --INVALID-LINK--[2] |
Purification Strategy Overview
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide will detail two primary methods: recrystallization for larger quantities and higher purity, and column chromatography for smaller scales or when impurities have similar solubility profiles to the product.
Caption: Decision workflow for purification strategy.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[4][5]
Rationale for Solvent Selection
The polarity of this compound suggests that polar protic and aprotic solvents should be evaluated. A systematic screening process is the most reliable method for identifying the optimal solvent or solvent system.
Protocol for Solvent Screening
-
Place approximately 20-30 mg of the crude product into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene) dropwise at room temperature, vortexing after each addition.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If the compound is insoluble in a hot solvent, that solvent is unsuitable.
-
If the compound is soluble in a solvent at room temperature, that solvent may be suitable as the more soluble component in a two-solvent system.
-
For a two-solvent system, dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat to redissolve and then allow to cool. Common solvent mixtures include ethanol/water, acetone/hexane, and dichloromethane/hexane.[6]
A study on the crystallization of the title compound for X-ray analysis utilized slow evaporation from a dichloromethane solution, suggesting that dichloromethane is a good solvent for this compound.[2] Therefore, a two-solvent system with dichloromethane and a non-polar anti-solvent like hexane is a promising starting point.
Step-by-Step Recrystallization Protocol
-
Dissolution: In a flask of appropriate size, add the crude this compound. Add the chosen recrystallization solvent (e.g., ethanol) in small portions while heating the mixture to the solvent's boiling point with stirring. Continue adding the solvent until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point of the purified crystals and assess their purity by HPLC.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7][8] It is particularly useful for separating compounds with similar solubility characteristics or for smaller-scale purifications.
Rationale and Preliminary Analysis (TLC)
Before performing column chromatography, it is essential to determine the optimal stationary and mobile phases using Thin Layer Chromatography (TLC).[7] For a moderately polar compound like this compound, silica gel is a suitable stationary phase.[8][9] The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal mobile phase composition will result in a retention factor (Rf) of 0.2-0.4 for the target compound.
Caption: Workflow from TLC optimization to column chromatography.
Step-by-Step Column Chromatography Protocol
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. The weight of the silica gel should be 20 to 100 times the weight of the crude sample.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The flow rate should be consistent.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying and Purity Assessment: Dry the resulting solid under vacuum and assess its purity by HPLC and melting point analysis.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for determining the purity of chemical compounds. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.[10]
Rationale for Method Selection
A C18 column is a good starting point as the stationary phase due to its versatility in separating moderately polar compounds. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A, and gradually increase B. (e.g., 95:5 A:B to 5:95 A:B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a wavelength determined by UV-Vis spectrum of the compound (typically 254 nm or 270 nm) |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a suitable solvent. |
This method should be validated for linearity, accuracy, and precision according to standard guidelines.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice between recrystallization and column chromatography will depend on the specific requirements of the researcher. By following the detailed protocols and understanding the underlying principles outlined in these application notes, scientists can consistently obtain this key intermediate in high purity, ensuring the quality and integrity of their subsequent research and development efforts.
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 858269-13-3|this compound|BLD Pharm [bldpharm.com]
- 4. Home Page [chem.ualberta.ca]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Introduction: The Strategic Importance of a Key Pyrimidine Intermediate
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutically active compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs, including antiviral and anticancer agents.[1] The specific arrangement of the amino, chloro, and carboxylate functionalities on this particular pyrimidine ring allows for diverse downstream chemical modifications, making it a valuable building block in drug discovery and development. The ability to produce this intermediate on a large scale, with high purity and yield, is therefore a critical consideration for the pharmaceutical industry. This document provides a comprehensive guide to a robust and scalable three-step synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights for successful scale-up.
Overall Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the readily available 2,4-dihydroxypyrimidine-5-carboxylic acid. This strategy is designed for scalability, with each step optimized for high throughput and purity.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Esterification of 2,4-Dihydroxypyrimidine-5-carboxylic Acid
The initial step in this synthetic sequence is the esterification of 2,4-dihydroxypyrimidine-5-carboxylic acid to its corresponding methyl ester. This is a classic Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction.[2] For a scale-up process, driving the equilibrium towards the product is crucial for achieving a high yield. This is accomplished by using a large excess of methanol, which serves as both a reactant and the solvent, and a strong acid catalyst.
Protocol 1: Scale-Up Fischer-Speier Esterification
Materials and Equipment:
-
2,4-Dihydroxypyrimidine-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Large-scale glass-lined reactor with overhead stirring, reflux condenser, and temperature control
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven (vacuum compatible)
Procedure:
-
Reactor Charging: In a clean and dry glass-lined reactor, charge with 2,4-dihydroxypyrimidine-5-carboxylic acid.
-
Solvent Addition: Add a significant excess of anhydrous methanol to the reactor. A typical ratio is 10-20 volumes of methanol to the mass of the carboxylic acid.
-
Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the suspension. The addition should be done at a controlled rate to manage the exotherm. A typical catalytic amount is 0.1-0.2 molar equivalents relative to the carboxylic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain under reflux with continuous stirring. Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, until the starting material is consumed (typically 12-24 hours).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a chilled, saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. This should be done in a well-ventilated area due to the evolution of carbon dioxide.
-
Product Precipitation: The methyl ester product is sparingly soluble in water and will precipitate out upon neutralization.
-
Isolation: Isolate the precipitated solid by filtration using a Nutsche filter.
-
Washing: Wash the filter cake with cold water to remove any remaining salts, followed by a wash with a small amount of cold methanol to aid in drying.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Expert Insights:
The use of a large excess of methanol is critical for driving the Fischer esterification equilibrium to favor product formation.[2] Careful control of the sulfuric acid addition is paramount for safety on a large scale to prevent a runaway reaction. The neutralization step must also be performed with caution due to gas evolution.
Part 2: Chlorination of Methyl 2,4-dihydroxypyrimidine-5-carboxylate
The second step involves the conversion of the dihydroxy pyrimidine intermediate to the corresponding dichloro derivative. This is achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice for this transformation on an industrial scale.[3][4][5] This reaction is often performed neat or with a high-boiling inert solvent. For scale-up, solvent-free conditions are often preferred to simplify work-up and reduce waste.[3][4][5]
Protocol 2: Large-Scale Chlorination with Phosphorus Oxychloride
Materials and Equipment:
-
Methyl 2,4-dihydroxypyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous, optional catalyst)
-
Ice water
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or other suitable organic solvent
-
Glass-lined reactor with robust sealing, overhead stirring, reflux condenser with a gas scrubber, and precise temperature control
-
Quenching vessel
-
Liquid-liquid extraction setup
-
Rotary evaporator
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is scrupulously dry. Purge the reactor with an inert gas, such as nitrogen.
-
Reagent Charging: Charge the reactor with methyl 2,4-dihydroxypyrimidine-5-carboxylate.
-
POCl₃ Addition: Under the inert atmosphere, carefully add phosphorus oxychloride to the reactor. A molar excess of POCl₃ is typically used. For enhanced reactivity, a catalytic amount of an organic base like pyridine can be added.[3][4][5]
-
Reaction: Heat the mixture to reflux (around 105-110°C) and maintain for several hours (typically 3-6 hours). Monitor the reaction progress by HPLC or TLC.
-
POCl₃ Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ by vacuum distillation.
-
Quenching: Slowly and carefully add the cooled reaction mixture to a separate vessel containing ice water with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood or a designated containment area.
-
Neutralization: After the quench is complete, slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2,4-dichloropyrimidine-5-carboxylate. This product is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography if necessary.
Expert Insights and Safety Considerations:
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[6][7][8] All operations involving POCl₃ must be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.[9][10] The quenching of POCl₃ is a particularly hazardous operation on a large scale and requires careful planning and execution to control the exotherm and the release of HCl gas.[11] A gas scrubber is essential to neutralize the evolved HCl.
Part 3: Selective Amination of Methyl 2,4-dichloropyrimidine-5-carboxylate
The final step is the regioselective amination of methyl 2,4-dichloropyrimidine-5-carboxylate to introduce the amino group at the C4 position. The electron-withdrawing nature of the adjacent ester group and the pyrimidine nitrogens makes the C4 position more susceptible to nucleophilic attack than the C2 position.[12][13][14] This selectivity can be further enhanced by controlling the reaction conditions, particularly the temperature. The original synthesis of this class of compounds was reported by Ballard and Johnson in 1942.[1]
Protocol 3: Scale-Up Regioselective Amination
Materials and Equipment:
-
Methyl 2,4-dichloropyrimidine-5-carboxylate
-
Aqueous ammonia (28-30% solution) or gaseous ammonia
-
Ethanol or other suitable solvent
-
Pressurized reactor (if using gaseous ammonia) or a well-sealed glass-lined reactor
-
Cooling system capable of maintaining low temperatures
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Charging: Charge the reactor with methyl 2,4-dichloropyrimidine-5-carboxylate and a suitable solvent such as ethanol.
-
Cooling: Cool the reaction mixture to a low temperature, typically between -10°C and 0°C, to enhance the regioselectivity of the amination.
-
Ammonia Addition:
-
For Aqueous Ammonia: Slowly add the aqueous ammonia solution to the cooled reaction mixture while maintaining the low temperature.
-
For Gaseous Ammonia: If using a pressurized reactor, introduce gaseous ammonia at a controlled rate, ensuring the temperature does not rise significantly.
-
-
Reaction: Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by HPLC or TLC (typically 2-4 hours).
-
Product Precipitation: The product, this compound, is typically a solid that will precipitate from the reaction mixture.
-
Isolation: Isolate the product by filtration.
-
Washing: Wash the filter cake with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and byproducts.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
Expert Insights:
Maintaining a low reaction temperature is critical for maximizing the yield of the desired C4-amino isomer and minimizing the formation of the C2-amino and di-amino byproducts. The choice between aqueous and gaseous ammonia will depend on the available equipment and safety infrastructure. Aqueous ammonia is generally easier to handle on a large scale.[15][16][17][18][19]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| 1. Esterification | 2,4-Dihydroxypyrimidine-5-carboxylic acid | Methanol, Sulfuric Acid | Methanol | Reflux (~65°C) | 12-24 hours | 85-95% |
| 2. Chlorination | Methyl 2,4-dihydroxypyrimidine-5-carboxylate | Phosphorus oxychloride | None (neat) | Reflux (~105-110°C) | 3-6 hours | 80-90% |
| 3. Amination | Methyl 2,4-dichloropyrimidine-5-carboxylate | Aqueous Ammonia | Ethanol | -10°C to 0°C | 2-4 hours | 75-85% |
Process Validation and Quality Control
To ensure the reliability and reproducibility of this scale-up synthesis, each batch should be subjected to rigorous quality control.
-
In-Process Controls (IPCs): Monitor the progress of each reaction step using appropriate analytical techniques such as HPLC or TLC to determine reaction completion and identify any potential side products.
-
Final Product Analysis: The final isolated product should be analyzed to confirm its identity and purity. Recommended analytical methods include:
-
HPLC: To determine purity and quantify any impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[20]
-
Melting Point: As a preliminary check of purity.
-
Conclusion
The three-step synthesis outlined in these application notes provides a robust and scalable pathway to this compound, a key intermediate in pharmaceutical manufacturing. By carefully controlling reaction conditions, adhering to strict safety protocols, and implementing thorough process validation, researchers and drug development professionals can confidently produce this valuable building block in the quantities and quality required for their programs. The provided protocols, grounded in established chemical principles and informed by practical scale-up considerations, offer a solid foundation for the successful implementation of this synthesis on an industrial scale.
References
- 1. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. lanxess.com [lanxess.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
- 16. hydroinstruments.com [hydroinstruments.com]
- 17. Ammonia Storage Safety Tips | U.S. Chemical Storage [uschemicalstorage.com]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Methyl 4-amino-2-chloro-pyrimidine-5-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Introduction
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds. Precise structural elucidation and confirmation are paramount for its application in synthesis and as a quality control standard. This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation herein are designed for researchers, scientists, and drug development professionals to ensure confident structural verification.
The structural integrity of this compound has been unequivocally confirmed by single-crystal X-ray diffraction, which reveals a planar pyrimidine ring system.[1][2] This planarity, along with the electronic nature of the substituents, dictates the spectroscopic signatures detailed in this note. An interesting structural feature is the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester, which influences the chemical environment of the involved protons and the vibrational frequency of the carbonyl group.[1]
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the aromatic proton, the amino protons, and the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Singlet | 1H | H6 | The sole proton on the electron-deficient pyrimidine ring is expected to be significantly deshielded. |
| ~7.5 | Broad Singlet | 2H | NH₂ | Amino protons are typically broad and their chemical shift is concentration and solvent dependent. The intramolecular hydrogen bond may sharpen this signal. |
| ~3.8 | Singlet | 3H | OCH₃ | The methyl protons of the ester group are in a typical chemical environment. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (ester) | The carbonyl carbon of the ester is expected in this downfield region. |
| ~160 | C2 | The carbon atom bonded to a chlorine and two nitrogen atoms will be significantly deshielded. |
| ~158 | C4 | The carbon atom attached to two nitrogen atoms and the amino group is expected to be downfield. |
| ~155 | C6 | The aromatic CH carbon is deshielded by the ring nitrogens. |
| ~105 | C5 | The carbon atom bearing the carboxylate group is expected at this approximate chemical shift. |
| ~52 | OCH₃ | The methyl carbon of the ester group is found in its characteristic region. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)
-
5 mm NMR tube
-
Pipettes and vial
Instrumentation:
-
300-500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound.
-
Transfer the solid into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for polar, hydrogen-bonding compounds as it can help in observing exchangeable protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 45° pulse angle.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected range (e.g., 0-180 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Medium, sharp | N-H stretching | Asymmetric and symmetric stretching of the primary amine. The intramolecular hydrogen bond may cause a shift to lower wavenumbers. |
| ~3100 | Weak | Aromatic C-H stretching | Characteristic for C-H bonds on an aromatic ring. |
| ~2950 | Weak | Aliphatic C-H stretching | From the methyl ester group. |
| ~1700 | Strong, sharp | C=O stretching (ester) | The carbonyl stretch is a very strong and characteristic absorption. Conjugation and intramolecular hydrogen bonding may lower this frequency slightly from a typical saturated ester (~1740 cm⁻¹). |
| 1640-1580 | Medium-Strong | C=C and C=N stretching | Ring stretching vibrations of the pyrimidine core. |
| ~1620 | Medium | N-H bending (scissoring) | Characteristic bending vibration of the primary amine. |
| ~1250 | Strong | C-O stretching (ester) | Asymmetric C-O-C stretching of the ester group. |
| ~750 | Medium-Strong | C-Cl stretching | Characteristic absorption for a carbon-chlorine bond. |
Experimental Protocol for FT-IR Data Acquisition
Objective: To obtain an FT-IR spectrum to identify the functional groups.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (approx. 100 mg)
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Ensure the KBr, mortar, and pestle are completely dry by placing them in an oven at 110 °C for at least 2 hours and cooling in a desiccator.
-
Place approximately 100 mg of KBr into the agate mortar.
-
Add 1-2 mg of the solid sample.
-
Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.
-
Transfer a portion of the powder to the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.
Predicted Mass Spectrum Data
Using a hard ionization technique like Electron Ionization (EI), the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
| m/z | Predicted Identity | Rationale |
| 187/189 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 189 with approximately one-third the intensity of the M peak is a characteristic isotopic signature for the presence of one chlorine atom. |
| 156/158 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. The chlorine isotopic pattern will be retained. |
| 128/130 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. The chlorine isotopic pattern will be retained. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.
Materials:
-
This compound (less than 1 mg)
-
Volatile solvent (e.g., methanol or dichloromethane)
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to create a dilute solution.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization energy to 70 eV, which is the standard for EI to generate reproducible fragmentation patterns.
-
-
Data Acquisition:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for a solid sample or through a GC inlet for a solution.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙).
-
Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of chlorine.
-
Identify and propose structures for the major fragment ions.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will move beyond simple procedural lists to explore the chemical principles and mechanistic details that underpin successful synthesis.
Section 1: Synthesis Overview and Key Control Points
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and regioselectivity. The most common and scalable route involves the formation of a dichlorinated pyrimidine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C4 position.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
The most critical step, and the primary focus of this guide, is the selective amination of the dichlorinated intermediate. The two chlorine atoms at the C4 and C6 positions have different reactivities, and achieving selective substitution at C4 is paramount for high yield.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue Category: Low Yield & Poor Regioselectivity in Amination Step
Question 1: My final yield is disappointingly low, and I'm recovering a significant amount of the starting material, Methyl 4,6-dichloropyrimidine-5-carboxylate. What are the likely causes?
Answer: This indicates an incomplete reaction, which can typically be attributed to suboptimal reaction conditions or reagent issues.
-
Insufficient Ammonia Concentration: The concentration of ammonia is a key driver of the reaction rate. If you are bubbling ammonia gas, ensure a consistent and sufficient flow. If using a solution (e.g., ammonia in methanol or aqueous ammonia), ensure it has not degraded, as ammonia can evaporate from unsealed containers.
-
Low Temperature or Insufficient Reaction Time: The SNAr reaction has an activation energy barrier that must be overcome. While higher temperatures can promote side reactions, an insufficient temperature will stall the reaction. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.[1][2] If the reaction has stalled, a moderate increase in temperature or extending the reaction time may be necessary.
-
Atmosphere Control: Many heterocyclic reactions are sensitive to moisture. Ensure your reaction is conducted under anhydrous conditions, especially if using ammonia gas, to prevent hydrolysis of the chloro-substituents.[1]
Question 2: My purification is difficult due to the presence of the undesired 6-amino-4-chloro isomer and the 4,6-diamino byproduct. How can I improve selectivity for the desired 4-amino product?
Answer: This is a classic regioselectivity problem. The C4 and C6 positions on the pyrimidine ring are both electron-deficient and susceptible to nucleophilic attack. However, their reactivity is not identical, and you can exploit this difference.
-
Mechanism & Rationale: The C4 position is generally more electrophilic and kinetically favored for nucleophilic attack. The electron-withdrawing carboxylate group at the C5 position enhances the reactivity of the adjacent C4 and C6 positions.[3] However, the C4 position often reacts faster. Overly aggressive reaction conditions (e.g., excessively high temperatures, prolonged reaction times, or a large excess of ammonia) can lead to the thermodynamically more stable products or di-substitution.[4]
-
Control of Stoichiometry: Use a controlled molar equivalent of your ammonia source. A large excess will drive the reaction towards the di-substituted product.
-
Temperature Management: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to add the ammonia source at a lower temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm to room temperature or slightly above.
| Parameter | Recommendation for High 4-Amino Selectivity | Rationale |
| Temperature | Start at 0-10 °C, then allow to warm to 25-40 °C. | Minimizes di-substitution and formation of the thermodynamic isomer. |
| Ammonia Source | Ammonia in a suitable organic solvent (e.g., Methanol, Dioxane) | Provides better concentration control compared to bubbling gas. |
| Molar Equivalents of NH₃ | 1.5 - 2.5 equivalents | Sufficient to drive the reaction without promoting excessive di-substitution. |
| Reaction Monitoring | TLC or HPLC every 30-60 minutes | Prevents the reaction from running too long, which can decrease selectivity. |
Issue Category: Product Impurities
Question 3: My final product shows an impurity with a mass corresponding to the hydrolysis of the ester group. How can I prevent this?
Answer: Saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially during workup.
-
Cause: This is typically caused by exposure to basic conditions, particularly if using aqueous ammonia or a basic workup (e.g., sodium bicarbonate wash) at elevated temperatures or for prolonged periods.
-
Prevention:
-
If using aqueous ammonia, perform the reaction at a controlled temperature.
-
During workup, keep the temperature low.
-
Neutralize any base used in the workup promptly.
-
Avoid strongly basic conditions altogether if possible, opting for a neutral or slightly acidic workup.
-
Question 4: I'm observing the formation of pyrimidinone byproducts where a chloro group has been replaced by a hydroxyl group. What causes this?
Answer: This is a result of hydrolysis, where water acts as a nucleophile.
-
Cause: This occurs when there is excess water in the reaction mixture. This can come from non-anhydrous solvents, reagents (like aqueous ammonia), or exposure to atmospheric moisture.[5]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
If using aqueous ammonia is unavoidable, minimize the reaction time and temperature to reduce the rate of the competing hydrolysis reaction.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended method for monitoring the reaction progress? A: Thin Layer Chromatography (TLC) is highly effective for qualitative monitoring. A suitable solvent system might be Ethyl Acetate/Hexane (e.g., 30:70 v/v). The starting dichlorinated material will be less polar (higher Rf) than the mono-amino product, and the di-amino byproduct will be the most polar (lowest Rf). For quantitative analysis and precise impurity profiling, HPLC is the preferred method.[2]
Q: What are the critical safety precautions for this synthesis? A: Key reagents in this synthesis require careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield).
-
Ammonia (gas or concentrated solutions): Corrosive and toxic upon inhalation. Work in a fume hood and have an appropriate neutralization plan in case of a spill. Reactions involving ammonia gas may become pressurized and require appropriate glassware and pressure-relief systems.
Q: Can I use a different amine instead of ammonia? A: Yes, this synthetic route is amenable to other primary and secondary amines to produce N-substituted derivatives. However, the nucleophilicity and steric bulk of the amine will significantly affect the reaction rate and potentially the regioselectivity.[4] Sterically hindered amines may require more forcing conditions.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of Methyl 4,6-dichloropyrimidine-5-carboxylate
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: To methyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 10.0 eq).
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.
-
Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.
Protocol 2: Regioselective Synthesis of this compound
-
Setup: Equip a sealed reaction vessel suitable for moderate pressure with a magnetic stirrer.
-
Reagents: Dissolve Methyl 4,6-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous methanol or dioxane.
-
Amination: Cool the solution to 0 °C. Add a solution of ammonia in methanol (7N, 2.0 eq) dropwise over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction: Seal the vessel and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC/HPLC.
-
Workup: Upon completion, cool the mixture and vent any pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Slurry the resulting solid in cold water, filter, and wash with a small amount of cold diethyl ether to remove nonpolar impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Section 5: Mechanistic Insights into Regioselectivity
The preferential substitution at the C4 position is a cornerstone of this synthesis. It is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).
Caption: Simplified SNAr mechanism for C4 amination. (Note: Images are placeholders for actual chemical structures).
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia) attacks the electron-deficient carbon atom (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key. The negative charge is delocalized over the pyrimidine ring and onto the electron-withdrawing ester group. Subsequently, the chloride leaving group is eliminated, restoring aromaticity and forming the final product. Studies on the regioselectivity of SNAr reactions on similar pyrimidine systems confirm that substitution at C4 is typically faster than at C2.[6][7]
By understanding and controlling the factors that influence this mechanism—temperature, stoichiometry, and reaction time—you can effectively steer the synthesis towards the desired this compound with high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in the Synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Introduction: Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its purity is paramount, as downstream reactions are sensitive to isomeric and other process-related impurities. This guide provides in-depth troubleshooting for common side products encountered during its synthesis, which typically involves the regioselective amination of methyl 2,4-dichloropyrimidine-5-carboxylate. Understanding and controlling the formation of these impurities is key to achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary synthesis route involves the reaction of methyl 2,4-dichloropyrimidine-5-carboxylate with an ammonia source. The most prevalent side products are:
-
The Regioisomeric Impurity: Methyl 2-amino-4-chloropyrimidine-5-carboxylate.
-
The Di-substitution Product: Methyl 2,4-diaminopyrimidine-5-carboxylate.
-
Unreacted Starting Material: Residual methyl 2,4-dichloropyrimidine-5-carboxylate.
-
Hydrolysis Products: Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate, formed if water is present.
Q2: Why is regioselectivity a major challenge during the amination of the dichloropyrimidine precursor?
A2: The pyrimidine ring has two chlorine atoms at the C2 and C4 positions, both of which are activated towards nucleophilic aromatic substitution (SNAr). While the C4 position is generally more reactive due to the electronic influence of the ring nitrogens and the C5-ester group, the C2 position remains susceptible to attack.[1][2][3] The reaction conditions, particularly temperature and solvent, play a critical role in directing the nucleophile (ammonia) to the desired C4 position. A loss of regioselectivity leads to the formation of the undesired 2-amino-4-chloro isomer, which can be difficult to separate from the target molecule.
Q3: How does the presence of water affect the reaction?
A3: Chloropyrimidines are susceptible to hydrolysis, where water acts as a nucleophile, displacing a chlorine atom to form a hydroxypyrimidine (a pyrimidone).[4][5] In this synthesis, the presence of water can lead to the formation of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate or methyl 2-chloro-4-hydroxypyrimidine-5-carboxylate. These hydroxylated impurities can complicate purification and reduce the yield of the desired product. Therefore, maintaining anhydrous (dry) conditions is crucial for success.
Troubleshooting Guide: Identification and Mitigation of Key Side Products
This section provides a detailed breakdown of common impurities, their mechanism of formation, and actionable strategies for their control.
Impurity Profile 1: The Regioisomer - Methyl 2-amino-4-chloropyrimidine-5-carboxylate
-
The Problem: An impurity with the same mass as the product is detected (often by LC-MS), but with a different retention time and NMR spectrum. This is the classic sign of the regioisomeric impurity, methyl 2-amino-4-chloropyrimidine-5-carboxylate.[6]
-
Root Cause Analysis: The nucleophilic attack of ammonia occurs at the C2 position instead of the C4 position. The electron-withdrawing ester group at C5 activates both positions, but subtle electronic and steric factors determine the final ratio. Higher reaction temperatures can provide enough activation energy to overcome the small energy barrier difference between C4 and C2 attack, leading to a loss of selectivity.[1]
-
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at the lower end of the effective range (e.g., 0-10 °C). Avoid excessive heating, as this is the primary driver for the loss of regioselectivity.
-
Solvent Selection: Aprotic solvents like Tetrahydrofuran (THF), Dioxane, or Toluene are generally preferred over polar protic solvents.
-
Controlled Addition: Add the ammonia source (e.g., ammonia in a solvent or ammonium hydroxide) slowly to the solution of the dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile and helps to manage the reaction exotherm.
-
| Parameter | Recommended Condition | Rationale for Isomer Control |
| Temperature | 0 – 10 °C | Minimizes attack at the less reactive C2 position. |
| Solvent | Anhydrous THF, Dioxane | Aprotic solvents favor SNAr reactions without participating. |
| Addition Rate | Slow, dropwise | Prevents temperature spikes and maintains kinetic control. |
Impurity Profile 2: The Di-substitution Product - Methyl 2,4-diaminopyrimidine-5-carboxylate
-
The Problem: A more polar spot is observed on TLC, and a corresponding mass indicating the addition of a second amino group is seen in LC-MS.
-
Root Cause Analysis: This side product forms when the desired product, this compound, reacts with a second equivalent of ammonia. The remaining chlorine at the C2 position is less reactive than the C4 chlorine of the starting material, but over-reaction can occur with excess ammonia, prolonged reaction times, or elevated temperatures.
-
Mitigation Strategies:
-
Stoichiometric Control: Use a carefully measured amount of the ammonia source. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the initial reaction to completion without promoting significant di-substitution.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material (methyl 2,4-dichloropyrimidine-5-carboxylate) is consumed to prevent the formation of the di-amino product.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway and the formation of the key regioisomeric and di-substitution side products.
Caption: Reaction scheme for the synthesis and major side products.
Analytical and Purification Protocols
Protocol 1: In-Process HPLC Monitoring
A robust HPLC method is essential for monitoring the reaction and identifying impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
Methyl 2,4-diaminopyrimidine-5-carboxylate (most polar)
-
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate
-
This compound (Product)
-
Methyl 2-amino-4-chloropyrimidine-5-carboxylate (Isomer)
-
Methyl 2,4-dichloropyrimidine-5-carboxylate (Starting Material, least polar)
-
Protocol 2: Troubleshooting Workflow for Impurity Identification
Use this decision tree when an unknown impurity is detected.
Caption: Troubleshooting workflow for identifying common side products.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Reactions of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, its successful functionalization is often critical to project timelines. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common reaction failures and optimize your synthetic outcomes.
General Issues & Starting Material Integrity
Before troubleshooting a specific reaction, it is crucial to validate the integrity of your starting material. This compound can be susceptible to degradation, and impurities can significantly impact downstream reactions.
Q1: My reaction is failing, and I suspect an issue with the starting material. What should I verify?
A1: The quality of your starting material is paramount. Here’s a checklist to validate its integrity:
-
Purity Analysis: Do not rely solely on the label. Re-characterize the material upon receipt or after prolonged storage. Use techniques like ¹H NMR, LC-MS, and melting point determination. The compound should appear as a white to off-white crystalline solid[1].
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, especially if stored improperly or exposed to moisture in the presence of trace acid or base. In the ¹H NMR, look for the disappearance of the methyl singlet (around 3.9 ppm) and potential changes in the aromatic proton shifts. The mass spectrum would show a corresponding loss of 14 Da (CH₂).
-
Solubility and Appearance: The compound is sparingly soluble in water but should dissolve in common organic solvents like dichloromethane[2]. Any discoloration or change in crystalline form may indicate degradation.
-
Storage Conditions: Store the material in a dark place under an inert atmosphere, preferably at refrigerated temperatures (2-8°C), to minimize degradation[1].
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro group on the electron-deficient pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, these complex catalytic cycles present multiple potential points of failure.
Q2: My Suzuki-Miyaura coupling to install a C-C bond at the C2 position is giving low yield or failing completely. What are the critical parameters to investigate?
A2: Failure in Suzuki-Miyaura couplings with 2-chloropyrimidines is common and usually traceable to one of four key areas: the catalyst system, the base, the solvent, or the boronic acid quality. The pyrimidine ring is an electron-deficient system, making it more reactive in cross-coupling reactions compared to other aromatic systems[3].
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Key Parameters & Solutions:
-
Catalyst & Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, more electron-rich and sterically hindered phosphine ligands often give better results for activating C-Cl bonds[3][4].
-
Actionable Advice: If Pd(PPh₃)₄ fails, switch to a more robust catalytic system like Pd(OAc)₂ with a ligand such as SPhos or XPhos. Microwave irradiation can also dramatically shorten reaction times and improve yields[3].
-
-
Base: The base is not just a proton scavenger; it is integral to the catalytic cycle, particularly the transmetalation step.
-
Actionable Advice: Use at least 2-3 equivalents of a suitable base. K₂CO₃ is common, but for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior. The base must be sufficiently soluble in the reaction medium, which sometimes necessitates a co-solvent like water[5].
-
-
Solvent: Rigorously anhydrous conditions are crucial to prevent competitive protodehalogenation of the starting material and decomposition of the boronic acid.
-
Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic boroxines or undergo homocoupling.
-
Actionable Advice: Use fresh, high-purity boronic acid. Always use a slight excess (1.2–1.5 equivalents) to drive the reaction to completion.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Difficult Substrates) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2-3 mol%) / SPhos (4-6 mol%) |
| Base | K₂CO₃ (3 equiv.) | K₃PO₄ (3 equiv.) or Cs₂CO₃ (2 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene or THF (anhydrous) |
| Temperature | 80-100 °C | 90-110 °C or Microwave (15 min)[3] |
Q3: My Buchwald-Hartwig amination is failing. How does troubleshooting differ from the Suzuki coupling?
A3: While both are Pd-catalyzed, the Buchwald-Hartwig amination has unique requirements, primarily concerning the base and ligand. The goal is to form a C-N bond by coupling with an amine[7][8].
-
Causality of Failure: The key failure point is often the equilibrium between the palladium-halide complex and the palladium-amido complex, which is necessary for reductive elimination. A base that is too weak or a ligand that is not sterically demanding enough will fail to promote this step efficiently.
Key Parameters & Solutions:
-
Ligand Choice: Standard ligands like PPh₃ are generally ineffective. Sterically hindered, electron-rich phosphine ligands are required.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile (or the N-H bond in the intermediate complex) without competing in the reaction.
-
Actionable Advice: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates[10]. Weak carbonate bases are typically insufficient.
-
-
Amine Substrate: Primary amines can undergo double arylation. Sterically hindered amines may react slowly.
-
Actionable Advice: To achieve monoarylation of primary amines, careful control of stoichiometry and the use of specific ligands are necessary. For hindered amines, higher temperatures and longer reaction times may be required[9].
-
Recommended Protocol: General Buchwald-Hartwig Amination
-
To an oven-dried flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).
-
Add the strong base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or THF).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an appropriate aqueous workup and purify by column chromatography.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro group is highly activated towards SNAr by the electron-withdrawing pyrimidine ring nitrogens. This makes it a straightforward method for introducing nucleophiles, but side reactions can be problematic.
Q4: My SNAr reaction with an amine nucleophile is sluggish and incomplete. How can I drive it to completion?
A4: Incomplete SNAr reactions are typically due to insufficient nucleophilicity, suboptimal temperature, or an inappropriate base/solvent system. The reactivity of 2-chloropyrimidines in SNAr can be exceptionally high, often orders of magnitude greater than that of chlorobenzene[11].
-
Actionable Advice:
-
Increase Temperature: Heating the reaction, often to reflux in solvents like ethanol or acetonitrile, is the most common solution.
-
Add a Base: If using an amine salt or a neutral amine, adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can free up the amine and scavenge the HCl byproduct, driving the reaction forward.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.
-
Q5: I'm observing multiple products. What are the likely side reactions and how can I promote selectivity?
A5: The primary side reactions involve the other functional groups on the ring: the C4-amino group and the C5-ester.
Caption: Potential reaction pathways and side reactions.
-
N-Alkylation/Arylation at the C4-Amino Group: The primary amino group is also nucleophilic and can compete with the desired nucleophile, especially if the intended reaction is an N-alkylation at C2. This can lead to mixtures of N-alkylated products[12][13].
-
Solution: To ensure selectivity for the C2 position, protect the C4-amino group first (e.g., as a Boc-carbamate). The protecting group can be removed in a subsequent step.
-
-
Ester Hydrolysis: The use of strong aqueous bases (e.g., NaOH, KOH) or high temperatures in the presence of water can lead to the saponification of the methyl ester, yielding the corresponding carboxylic acid.
-
Solution: If the ester is desired, use anhydrous conditions and non-hydrolytic bases (e.g., K₂CO₃, DIPEA). If the acid is the ultimate target, this can be a planned step[14].
-
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and rationalize your experimental choices for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing this compound?
The most common and efficient method is the regioselective nucleophilic aromatic substitution (SNAr) on Methyl 2,4-dichloropyrimidine-5-carboxylate . This precursor contains two chlorine atoms at positions C2 and C4, which can be selectively displaced. The target molecule is synthesized by reacting this precursor with an ammonia source, which selectively displaces the chlorine atom at the C4 position.
Q2: Why is the amination reaction selective for the C4 position over the C2 position?
The regioselectivity of this reaction is a well-established principle in pyrimidine chemistry. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C2.[1][2] This is due to two primary electronic factors:
-
Proximity to Activating Group: The C4 position is para to the ring nitrogen at N1 and ortho to the electron-withdrawing methyl carboxylate group at C5. Both groups effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at C4.[3]
-
Intermediate Stability: The intermediate formed upon attack at C4 is more stable than the one formed from attack at C2, leading to a lower activation energy for the C4 substitution pathway.[4]
Q3: What are the critical reaction parameters that I need to control for a successful synthesis?
Success hinges on the careful control of several parameters:
-
Temperature: Sufficient thermal energy is required to overcome the activation barrier, but excessive heat can lead to byproduct formation.
-
Solvent: The choice of solvent affects reagent solubility and reaction rate. Aprotic polar solvents are generally preferred.
-
Base: A non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: The chloropyrimidine starting material is highly susceptible to hydrolysis. Strict exclusion of water is critical to prevent the formation of hydroxypyrimidine impurities.[5][6]
Core Synthesis Pathway & Potential Side Reactions
The central transformation is the selective amination of the C4 position. However, competing side reactions can occur, primarily hydrolysis of the chloro groups.
Caption: Main reaction and potential hydrolysis side-reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Problem: Low or No Product Yield
Question: My reaction has a very low yield, or I've only recovered the starting material. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to insufficient reactivity or degradation of materials. Let's break down the potential causes systematically.
-
Cause 1: Insufficient Reaction Temperature
-
Explanation: The SNAr reaction on the pyrimidine ring has a significant activation energy. If the temperature is too low, the reaction rate will be negligible.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many polar aprotic solvents like DMF or DMAc, temperatures in the range of 80-120°C are often effective.[7]
-
-
Cause 2: Presence of Moisture (Hydrolysis)
-
Explanation: Chloropyrimidines are sensitive to water, especially in the presence of a base. Water can act as a nucleophile, leading to the formation of the corresponding 4-hydroxypyrimidine byproduct, consuming your starting material.[5]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using dry ammonia gas or a freshly opened solution of ammonia in an anhydrous solvent is critical.
-
-
Cause 3: Ineffective Base
-
Explanation: The reaction generates one equivalent of HCl, which can protonate the amine nucleophile or the product, effectively quenching the reaction. A base is required to neutralize this acid.
-
Solution: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃). Ensure at least one equivalent of the base is used. For heterogeneous reactions with K₂CO₃, ensure vigorous stirring.
-
Problem: Significant Impurity Formation
Question: My LC-MS/NMR analysis shows the desired product mass, but also significant impurities. What are these byproducts and how can I avoid them?
Answer: Impurity profiles often reveal the presence of isomers or side-reaction products.
-
Impurity 1: Methyl 2-amino-4-chloropyrimidine-5-carboxylate (C2-Isomer)
-
Explanation: While C4 substitution is strongly favored, a small amount of substitution at the C2 position can occur, especially at higher temperatures or with certain solvent systems.[2][4] This results in an isomer that may be difficult to separate from the desired product.
-
Mitigation:
-
Optimize Temperature: Avoid excessively high temperatures, as this can decrease selectivity. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Solvent Choice: The choice of solvent can influence regioselectivity.[1] Screen a few different anhydrous solvents (e.g., THF, Dioxane, Acetonitrile) to see if the isomeric ratio improves.
-
-
-
Impurity 2: Methyl 2,4-diaminopyrimidine-5-carboxylate (Di-substitution Product)
-
Explanation: If the reaction is run for too long, at too high a temperature, or with a large excess of the ammonia source, a second substitution can occur at the C2 position to give the di-aminated product.
-
Mitigation:
-
Monitor Reaction Progress: Carefully track the consumption of the starting material by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid over-reaction.
-
Control Stoichiometry: Use a controlled amount of the ammonia source (e.g., 1.1 to 1.5 equivalents).
-
-
Problem: Difficult Product Isolation and Purification
Question: My product is difficult to purify. What are the best practices for workup and purification?
Answer: Proper workup is key to obtaining a clean crude product that is easier to purify.
-
Workup Procedure:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solids.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Aqueous Workup: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove any remaining inorganic salts or water-soluble reagents. Follow with a brine wash to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for removing minor impurities. The target compound is a solid.[8] Screen various solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) to find conditions that yield high-purity crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next step. Use a solvent system such as a gradient of ethyl acetate in hexane to separate the desired C4-isomer from the starting material and other byproducts.
-
Summary of Key Reaction Parameters
| Parameter | Typical Range | Effect on Reaction & Optimization Notes |
| Temperature | 50 - 120 °C | Higher temperatures increase reaction rate but may decrease C4/C2 selectivity. Start lower and gradually increase. |
| Solvent | Acetonitrile, THF, Dioxane, DMF | Aprotic polar solvents are generally effective. Must be strictly anhydrous to prevent hydrolysis.[6] |
| Ammonia Source | NH₃ gas, 7N NH₃ in MeOH | Anhydrous sources are critical. A solution of ammonia in methanol is convenient but introduces a protic solvent. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | At least 1 equivalent is required to neutralize HCl. K₂CO₃ is cost-effective but requires vigorous stirring. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS. Stop the reaction upon consumption of starting material to avoid di-substitution. |
| Expected Yield | 60 - 90% | Yields are highly dependent on the rigorous exclusion of water and optimization of temperature. |
Experimental Protocol: Regioselective Amination
This protocol provides a representative starting point for optimization.
Materials:
-
Methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq)
-
7N Solution of Ammonia in Methanol (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask, add Methyl 2,4-dichloropyrimidine-5-carboxylate and anhydrous potassium carbonate.
-
Seal the flask with a septum and purge with an inert atmosphere for 10-15 minutes.
-
Via syringe, add anhydrous acetonitrile to create a stirrable slurry (approx. 0.1 M concentration).
-
Begin vigorous stirring and heat the mixture to 60°C.
-
Slowly add the 7N solution of ammonia in methanol via syringe over 10 minutes.
-
Maintain the reaction at 60°C and monitor its progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the potassium carbonate, washing the pad with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in the "Difficult Product Isolation" section.
-
Purify the resulting crude solid by recrystallization from ethanol or by silica gel chromatography.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. studylib.net [studylib.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-amino-2-chloropyrimidine-5-carboxylate" stability and storage conditions
Welcome to the technical support center for Methyl 4-amino-2-chloropyrimidine-5-carboxylate (C₆H₆ClN₃O₂; CAS No. 858269-13-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this key chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during storage, handling, and experimental use.
Understanding the Molecule: Key Stability-Influencing Features
This compound is a multi-functionalized heterocycle. Its stability is primarily influenced by three key functional groups: the 2-chloro substituent, the 4-amino group, and the 5-carboxylate methyl ester. The electron-deficient nature of the pyrimidine ring makes the 2-chloro group susceptible to nucleophilic substitution, which is the primary pathway for degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound, a white to off-white crystalline powder, should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] Some suppliers even recommend storage at -20°C for maximum shelf-life.[2] It is crucial to protect the compound from light and moisture, as these can accelerate degradation.[3]
Q2: How should I handle the compound upon receiving it and for daily use?
Upon receipt, it is best practice to bring the container to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. For daily use, weigh out the required amount in a dry, inert atmosphere if possible (e.g., in a glovebox). If a glovebox is not available, work quickly and ensure the container is securely sealed immediately after use.
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for extended periods due to the risk of solvolysis (reaction with the solvent). If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane). Prepare the solution fresh for each experiment. If short-term storage is unavoidable, keep the solution tightly sealed at -20°C or -80°C and use it within a few days. Always run a control experiment to ensure the integrity of the compound in solution over your experimental timeframe.
Q4: What are the visual signs of degradation?
A pure sample of this compound should be a white to off-white crystalline powder.[4] Any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping or becoming sticky, which could indicate hygroscopicity) may be a sign of degradation. However, significant degradation can occur without any visible change.
Q5: What are the likely degradation pathways and products?
The two most probable degradation pathways are hydrolysis of the 2-chloro group and hydrolysis of the methyl ester.
-
Hydrolysis of the 2-chloro group: In the presence of water, the chlorine atom can be displaced by a hydroxyl group to form Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate. This reaction can be catalyzed by acidic or basic conditions.
-
Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2-chloropyrimidine-5-carboxylic acid. This is more likely to occur under basic or strongly acidic conditions.
Troubleshooting Experimental Issues
Unexpected experimental results, such as low yields, the formation of by-products, or complete reaction failure, can sometimes be attributed to the quality of the starting materials. This section provides a guide to troubleshooting issues that may be related to the stability of this compound.
Scenario 1: My reaction yield is significantly lower than expected.
-
Possible Cause: The compound may have partially degraded, reducing the amount of active starting material.
-
Troubleshooting Steps:
-
Assess Purity: Before use in a critical reaction, it is advisable to check the purity of the compound. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and detecting non-volatile impurities.[5][6] Proton NMR (¹H NMR) can also be used to check for the presence of major impurities. The appearance of new signals or changes in the integration of existing peaks compared to a reference spectrum can indicate degradation.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound.
-
Optimize Reaction Conditions: Ensure your reaction is run under strictly anhydrous conditions if it is sensitive to moisture.
-
Scenario 2: I am observing an unexpected by-product in my reaction.
-
Possible Cause: A degradation product of your starting material may be participating in the reaction.
-
Troubleshooting Steps:
-
Characterize the By-product: If possible, isolate and characterize the by-product using techniques like Mass Spectrometry (MS) and NMR.
-
Check for Expected Degradation Products: Compare the mass of the by-product to the masses of potential degradation products. For example, if your reaction involves a nucleophile, the hydrolyzed by-product (Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate) may react differently than the desired chloro-pyrimidine.
-
Purify the Starting Material: If the starting material is found to be impure, it may be possible to purify it by recrystallization, though this should be done with care to avoid further degradation.
-
Summary of Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term); -20°C for maximum stability[1][2] | To slow down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber vial or in the dark[3] | To prevent photochemical degradation. |
| Moisture | Keep container tightly sealed; handle in a dry environment | To prevent hydrolysis of the chloro and ester groups. |
| Incompatibilities | Strong oxidizing agents, strong acids, bases, amines | To avoid vigorous and uncontrolled reactions. |
Experimental Protocols: Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.[5][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Logical Workflow Diagrams
Decision-Making for Handling and Storage
Caption: Workflow for receiving and handling the compound.
Troubleshooting a Failed Reaction
Caption: Logical steps for troubleshooting a failed reaction.
References
Technical Support Center: Purification of Methyl 4-amino-2-chloropyrimidine-5-carboxylate and its Derivatives
Welcome to the technical support center for the purification of Methyl 4-amino-2-chloropyrimidine-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
Based on the established synthesis routes, which often involve the condensation of amidines with β-dicarbonyl compounds or their equivalents, several types of impurities can arise.[1] The primary concerns are:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Isomeric Byproducts: Depending on the symmetry and reactivity of the precursors, the formation of regioisomers is possible.
-
Hydrolysis Products: The ester and chloro functional groups are susceptible to hydrolysis. The primary hydrolysis products to monitor are 4-amino-2-chloropyrimidine-5-carboxylic acid (from ester hydrolysis) and potentially 4-amino-2-hydroxypyrimidine-5-carboxylate derivatives (from chloro group hydrolysis).[2]
-
Over-reaction or Side-reaction Products: Self-condensation of starting materials or reactions with solvent can lead to a variety of byproducts.
Q2: My NMR shows a mixture of my desired product and what appears to be the corresponding carboxylic acid. What happened and how can I fix this?
This is a classic case of ester hydrolysis. The methyl ester of your pyrimidine derivative is susceptible to cleavage back to the carboxylic acid, especially if your reaction workup or purification conditions involved exposure to acidic or basic aqueous solutions.
Causality: Ester hydrolysis is catalyzed by both acid and base. During an aqueous workup, residual acid or base from your reaction can be sufficient to cause partial or complete hydrolysis. Similarly, certain chromatography conditions (e.g., using non-neutral silica gel or protic solvents with residual acidity/basicity) can exacerbate this issue.
Solution:
-
Neutralize Carefully: During your reaction workup, ensure that the pH is carefully adjusted to neutral (pH ~7) before extraction.
-
Anhydrous Conditions: Whenever possible, work under anhydrous conditions post-reaction until the crude product is isolated.
-
Purification Strategy: If hydrolysis has already occurred, you can often separate the desired ester from the carboxylic acid impurity using column chromatography. The carboxylic acid will be significantly more polar. Alternatively, you can re-esterify the crude mixture, though this adds an extra step.
Q3: I am concerned about the stability of the 2-chloro substituent during purification. What precautions should I take?
The 2-chloro group on the pyrimidine ring is a leaving group and can be displaced by nucleophiles, especially under forcing conditions (e.g., high heat, strong bases).[1]
Precautions:
-
Avoid Strong Bases: During workup and purification, avoid the use of strong, non-hindered bases. If a base is necessary, a hindered, non-nucleophilic base is preferable.
-
Temperature Control: Perform all purification steps at or below room temperature if possible. Avoid prolonged heating of solutions containing the product.
-
Solvent Choice: Be mindful of using nucleophilic solvents (e.g., methanol, ethanol) during chromatography, especially if the crude material contains residual base. While generally stable in neutral alcoholic solvents for short periods, prolonged exposure can lead to the formation of the corresponding 2-methoxy or 2-ethoxy derivatives.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Symptoms: You started with a reasonable amount of crude product, but the final isolated yield after column chromatography is disappointingly low.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Product is too polar/insoluble | The product may be streaking on the column or not eluting with the chosen solvent system. Solution: Gradually increase the polarity of your mobile phase. A common gradient for these types of compounds is from hexanes/ethyl acetate to dichloromethane/methanol. If the product is still not eluting, consider a different stationary phase like alumina or a reversed-phase column. |
| Product Degradation on Silica Gel | The slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. Solution: Use neutralized silica gel or add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to your mobile phase to prevent degradation. |
| Co-elution with a UV-inactive impurity | A non-UV active impurity might be co-eluting with your product, making it appear that you have a larger amount of pure product in your fractions than you actually do. Solution: Analyze your fractions by a secondary method, such as LC-MS or NMR of a few key fractions, to confirm purity before combining them. |
Problem 2: Oiling Out During Recrystallization
Symptoms: Upon cooling your recrystallization solution, the product separates as an oil instead of forming crystals.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture, leading to the formation of an oil. Solution: Attempt to pre-purify the material using a quick flash chromatography plug before recrystallization. |
| Solvent is too good | If the solvent is too good at dissolving your compound even at low temperatures, it may become supersaturated and oil out. Solution: Add a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the warm solution until it just starts to become cloudy, then reheat to clarify and cool slowly. |
| Cooling too rapidly | Rapid cooling does not give the molecules enough time to align into a crystal lattice. Solution: Allow the solution to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective. |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol is a good starting point for the purification of this compound derivatives.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Dry pack the column with silica gel, then flush with the starting mobile phase.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Monitor the elution by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from Dichloromethane
This method has been successfully used to obtain X-ray quality crystals of this compound.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of hot dichloromethane. For example, 0.5 g in 50 mL.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystal Formation: Allow the solvent to evaporate slowly over several days at room temperature.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry under vacuum.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of pyrimidine derivatives.
Troubleshooting Logic for Failed Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic routes, troubleshooting, and optimization strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and understanding in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The primary and most reliable route involves a two-step process: the chlorination of a suitable dihydroxy pyrimidine precursor, followed by a regioselective amination.
Part 1: Synthesis of the Key Intermediate: Methyl 2,4-dichloropyrimidine-5-carboxylate
The most common precursor for this synthesis is Methyl 2,4-dichloropyrimidine-5-carboxylate, typically synthesized from a uracil derivative.
Q1: What is the standard protocol for synthesizing the Methyl 2,4-dichloropyrimidine-5-carboxylate intermediate?
The standard method involves the conversion of the hydroxyl groups (in their more stable keto tautomer form) of a uracil derivative, such as methyl 2,4-dihydroxy-pyrimidine-5-carboxylate, into chloro groups. This is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[1][2]
-
Underlying Principle (Expertise): The lone pairs on the oxygen atoms of the pyrimidine ring are not good leaving groups. POCl₃ acts as both the chlorinating agent and a dehydrating agent. The reaction proceeds via phosphorylation of the carbonyl oxygen, creating a much better leaving group, which is then displaced by a chloride ion. The use of a catalyst like DMF can form a Vilsmeier-Haack reagent in situ, which accelerates the reaction.
Q2: My chlorination reaction is sluggish or incomplete. How can I drive it to completion?
This is a common issue often related to reagent quality, temperature, or catalyst inefficiency.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your phosphorus oxychloride is fresh and has not been hydrolyzed by atmospheric moisture. The starting uracil derivative must be completely dry.
-
Temperature and Time: These reactions typically require elevated temperatures (refluxing in POCl₃, ~105-110 °C). If the reaction is slow, consider extending the reflux time. Monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Catalyst: If not already in use, the addition of a phase-transfer catalyst or a small amount of DMF can significantly increase the reaction rate.
-
Q3: I'm experiencing significant product loss during the aqueous workup of the chlorination reaction. What's happening and how can I prevent it?
The dichloro-pyrimidine intermediate is highly susceptible to hydrolysis, especially in neutral or basic aqueous conditions and at elevated temperatures.[3] Quenching the reaction by pouring the mixture onto ice is critical to keep the temperature low and minimize decomposition.
-
Optimized Workup Protocol (Trustworthiness):
-
Cool the reaction mixture to room temperature first.
-
Slowly and carefully pour the mixture onto a large excess of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ exotherm in a controlled manner.
-
Do not neutralize the acidic solution immediately. Extract the product directly from the cold, acidic aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.[2]
-
Wash the combined organic layers with cold brine to remove residual acid and water before drying over anhydrous sodium sulfate or magnesium sulfate. This minimizes the product's contact time with water.
-
Part 2: Regioselective Amination to Yield the Final Product
This step involves the selective substitution of the chlorine at the C4 position with an amino group.
Q4: Why does amination preferentially occur at the C4 position instead of the C2 position?
The regioselectivity of this Nucleophilic Aromatic Substitution (SNAr) reaction is governed by electronics. The C4 position is more electrophilic (electron-deficient) than the C2 position.
-
Mechanistic Insight (Expertise): The electron-withdrawing methyl carboxylate group at the C5 position exerts its influence more strongly on the adjacent C4 position. This increased electrophilicity makes C4 the preferred site for nucleophilic attack by ammonia. The stability of the intermediate Meisenheimer complex also favors substitution at C4.[4] This high selectivity is a cornerstone of this synthetic route.
Q2: I am observing the formation of the undesired 2-amino isomer and/or a di-aminated byproduct. How can I improve C4 selectivity and prevent overreaction?
While C4 substitution is heavily favored, harsh conditions can lead to loss of selectivity.
-
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature. Overheating can provide enough energy to overcome the activation barrier for C2 substitution.
-
Stoichiometry: Use a controlled amount of your ammonia source. A large excess of ammonia can drive the reaction towards di-substitution. A slight excess (e.g., 1.5-2.5 equivalents) is often sufficient.
-
Slow Addition: Add the dichloro-pyrimidine substrate slowly to the ammonia solution. This maintains a relative excess of the nucleophile locally but prevents the overall concentration from becoming high enough to promote side reactions.
-
Solvent Choice: Using a solvent in which the mono-aminated product has limited solubility can sometimes cause it to precipitate out of the reaction mixture, preventing it from reacting further. Alcohols like propanol or polar aprotic solvents are common.[5]
-
Q3: What is the best way to purify the final product, this compound?
Purification strategy depends on the scale and the impurity profile.
-
Recommended Methods:
-
Recrystallization: If the crude product is relatively clean, recrystallization is highly effective. Solvents like ethanol, methanol, or ethyl acetate/hexane mixtures can be effective.[6] Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography: For removing closely related impurities like the 2-amino isomer, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Aqueous Wash: A simple wash of the crude product with cold water can help remove any residual ammonium salts before further purification.
-
Visualized Experimental Workflow & Troubleshooting
Primary Synthesis Route
Troubleshooting Logic: Low Yield in Amination
Detailed Experimental Protocol
Protocol: Two-Step Synthesis of this compound
Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and under the supervision of a qualified chemist.
Step 1: Synthesis of Methyl 2,4-dichloropyrimidine-5-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2,4-dihydroxypyrimidine-5-carboxylate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, prepare a stirred slurry of crushed ice.
-
Slowly and cautiously, pour the reaction mixture onto the crushed ice.
-
Transfer the cold aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Combine the organic layers, wash with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by chromatography if necessary.
Step 2: Synthesis of this compound
-
In a round-bottom flask, place a solution of aqueous ammonia (e.g., 28-30% solution, 2.0 eq) in isopropanol (or another suitable alcohol).
-
Cool the ammonia solution to 0°C in an ice bath.
-
Dissolve the crude Methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) from Step 1 in a minimal amount of the same alcohol.
-
Add the solution of the dichloro-pyrimidine dropwise to the cold, stirred ammonia solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue, and the solid product should precipitate. If it oils out, scratch the flask to induce crystallization.
-
Filter the solid, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table
| Parameter | Step 1: Chlorination | Step 2: Amination | Key Considerations |
| Key Reagents | POCl₃, cat. DMF | NH₃ (aq. or solution) | Reagent quality is paramount for both steps. |
| Typical Temp. | 100-110 °C (Reflux) | 0 °C to 25 °C | Strict temperature control is crucial for selectivity in Step 2. |
| Common Solvents | Neat POCl₃ | Isopropanol, Ethanol | Solvent in Step 2 helps control reaction rate and solubility. |
| Potential Byproducts | Hydrolyzed starting material | 2-amino isomer, di-amino pyrimidine | Byproduct formation is minimized by careful control of conditions. |
| Reported Yields | 75-90% | 70-85% | Yields are highly dependent on workup and purification efficiency. |
References
- 1. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"Methyl 4-amino-2-chloropyrimidine-5-carboxylate" catalyst selection and optimization
Technical Support Center: Methyl 4-amino-2-chloropyrimidine-5-carboxylate
A Guide to Catalyst Selection and Optimization for Cross-Coupling Reactions
Welcome to the Technical Support Center for this compound. As a versatile heterocyclic building block, this compound is a cornerstone in the synthesis of numerous high-value molecules in the pharmaceutical and agrochemical industries. Its utility lies in the strategic functionalization of its pyrimidine core, primarily through catalytic cross-coupling reactions at the C2-chloro position.
This guide, structured in a practical question-and-answer format, is designed for researchers, synthetic chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the most common and critical transformations involving this substrate.
Part 1: General Troubleshooting & Foundational Concepts
This section addresses broad issues applicable to most palladium-catalyzed reactions with this compound.
Q1: My cross-coupling reaction shows very low or no conversion. What are the first steps I should take to troubleshoot?
A1: When faced with a stalled reaction, a systematic review of the fundamentals is the most efficient path to a solution. Before making significant changes to the catalytic system, verify the following critical parameters:
-
Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or sparging the solvent) and maintained under a positive pressure of an inert gas like argon or nitrogen. From a practical standpoint, even small leaks in your manifold or septa can introduce enough oxygen to kill the catalyst.
-
Reagent and Solvent Quality: Moisture is a common culprit for deactivating catalysts and quenching organometallic reagents.[1] Solvents should be anhydrous and preferably degassed. Bases should be freshly opened or stored in a desiccator. Boronic acids, in particular, can dehydrate to form unreactive boroxines upon prolonged storage; check their integrity.
-
Catalyst Activity and Pre-activation: Palladium(II) sources, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) state.[2] If this pre-activation step is inefficient, the catalytic cycle will not initiate. Consider the following:
-
Switching to a Pre-catalyst: Using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern Pd(II) pre-catalyst designed for easy activation can significantly improve reproducibility.[3]
-
Verifying Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they are pure and have been handled under inert conditions.
-
Q2: I'm observing significant decomposition of my starting material or desired product. What are the likely causes?
A2: Decomposition often points to reaction conditions that are too harsh for the specific substrate combination. The electron-deficient nature of the pyrimidine ring makes it susceptible to certain side reactions.[4]
-
Excessive Temperature: While higher temperatures can facilitate the oxidative addition of the C-Cl bond, they can also accelerate decomposition pathways.[5] Monitor the reaction by TLC or LC-MS to find the minimum temperature required for efficient conversion. For many Suzuki and Buchwald-Hartwig couplings on this core, temperatures between 80-110 °C are a good starting point.[5][6]
-
Inappropriate Base: The choice of base is critical. A base that is too strong or poorly soluble can lead to undesired side reactions. For instance, strong bases can promote hydrolysis of the methyl ester. If you suspect base-related decomposition, consider switching to a weaker or more sterically hindered base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).
-
Protodehalogenation (Loss of Chlorine): In some cases, particularly with very electron-rich ligands and in the presence of trace water or alcohol, the C-Cl bond can be reduced to a C-H bond. If you observe the formation of Methyl 4-amino-pyrimidine-5-carboxylate, optimize the reaction to be scrupulously anhydrous.
Below is a general workflow for diagnosing low-yield reactions.
Caption: General troubleshooting workflow for low-yield reactions.
Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or alkyl groups at the C2 position. The electron-deficient nature of the pyrimidine ring makes the 2-chloro position significantly more reactive in Suzuki couplings than a typical aryl chloride.[4]
Q3: What is the best initial catalyst and ligand system for a Suzuki coupling at the C2-Cl position?
A3: There is no universal "best" system, but for challenging substrates like heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended starting points.[3][5]
-
Workhorse Systems: A combination of a simple palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich monophosphine ligand is often the most effective and versatile choice. These ligands facilitate both the oxidative addition of the C-Cl bond and the final reductive elimination step.[7][8]
-
Recommended Starting Points:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices.[5] They provide a good balance of activity and stability.
-
NHC Ligands: PEPPSI-type pre-catalysts (e.g., PEPPSI-IPr) are also very effective, particularly for their high stability and activity.[3]
-
Traditional Ligands: While sometimes effective, older ligands like PPh₃ often require higher catalyst loadings and temperatures and may fail for this specific transformation.[6] However, Pd(PPh₃)₄ can be a good starting point for initial screening due to its commercial availability and ease of use.[9]
-
Q4: My Suzuki coupling is sluggish and gives low yield. How can I systematically optimize the reaction conditions?
A4: Optimization should be systematic. Isolate one variable at a time (e.g., base, solvent) while keeping others constant. A Design of Experiments (DoE) approach can accelerate this process significantly.[10]
| Parameter | Common Choices | Rationale & Troubleshooting Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-IPr | Pre-catalysts like PEPPSI-IPr or using Pd(0) sources like Pd(PPh₃)₄ can improve reproducibility by removing the variability of the in situ reduction step.[3] |
| Ligand | SPhos, XPhos, RuPhos, tBu₃P·HBF₄ | The C2-Cl bond is relatively strong. Bulky, electron-rich ligands are essential to promote the rate-limiting oxidative addition step.[5][7] If the reaction is slow, switching to a more electron-rich ligand (e.g., from SPhos to RuPhos) can help. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | The base activates the boronic acid for transmetalation.[5] K₃PO₄ is often a good choice for challenging couplings.[5] Inorganic carbonates are generally milder on the ester functional group than alkoxides. Use an aqueous solution of the base (e.g., 2M K₂CO₃) as water can be beneficial for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, 2-MeTHF | A mixture of an organic solvent and water is standard.[6] The choice of solvent can be critical; alcoholic solvents have been shown to improve reactivity in some cases, allowing for lower reaction temperatures.[9] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.[5] Microwave irradiation can dramatically shorten reaction times and improve yields.[6] |
| Catalyst Loading | 0.5 - 5 mol% | While lower loadings are desirable, starting with a higher loading (e.g., 2-3 mol%) during initial screening can help confirm the viability of the catalytic system before optimizing for efficiency.[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and 2M aq. K₂CO₃ in a 4:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for forming a new C-N bond at the C2 position, allowing for the introduction of a wide array of primary and secondary amines.[11]
Q5: What are the recommended catalyst systems for coupling an amine to the C2-chloro position?
A5: Similar to Suzuki couplings, modern catalyst systems employing bulky, electron-rich ligands are essential for the successful amination of heteroaryl chlorides.[12][13] The choice of ligand is often dictated by the nature of the amine coupling partner.
-
General-Purpose Systems: The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system has demonstrated an exceptionally broad scope, successfully coupling primary and secondary amines, NH heterocycles, and even ammonia equivalents with various (hetero)aryl chlorides.[13]
-
For Primary & Secondary Alkylamines: Ligands like RuPhos and BrettPhos, often used as their stable palladacycle pre-catalysts, are outstanding for these couplings.[14]
-
For Weakly Nucleophilic Amines (e.g., anilines, heterocycles): More electron-rich and sterically demanding ligands like XPhos or specialized NHC systems may be required.[14][15]
-
Base Selection is Crucial: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are the most common choices.[12][14] LiHMDS can be particularly effective for challenging couplings.[16]
Caption: Decision guide for Buchwald-Hartwig catalyst selection.
Q6: I am attempting to couple a sterically hindered secondary amine, and the reaction is failing. What adjustments should I make?
A6: Sterically hindered substrates represent a significant challenge for C-N bond formation. The congestion around the palladium center can inhibit the crucial reductive elimination step that forms the product.
-
Switch to a More Active Ligand: This is the most critical factor. Move up the "ladder" of ligand steric bulk and electron-donating ability. If a second-generation ligand like RuPhos fails, consider a third-generation ligand like BrettPhos or a highly active Josiphos-family ligand.[14]
-
Use a Stronger Base: A stronger base like LiHMDS can facilitate the deprotonation of the amine and promote the formation of the key palladium-amido complex.[16]
-
Solvent Effects: Switch from ethereal solvents like dioxane or THF to a non-coordinating aromatic solvent like toluene. This can sometimes accelerate the reductive elimination step.
-
Increase Temperature: Carefully increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, but watch closely for decomposition.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the vessel, and purge with an inert gas.
-
Add a solution of this compound (1.0 equiv) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Add the amine coupling partner (1.1-1.3 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Introduction: The Central Role of Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] The functionalization of this heterocyclic system is therefore a critical aspect of drug design and development. The choice of starting intermediate can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of Methyl 4-amino-2-chloropyrimidine-5-carboxylate against two other key pyrimidine intermediates: Ethyl 2,4-dichloropyrimidine-5-carboxylate and Methyl 4-amino-2-methoxypyrimidine-5-carboxylate . Our analysis will focus on their performance in crucial synthetic transformations, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.
The Subject of Comparison: this compound
This compound is a highly versatile intermediate, distinguished by its trifunctional nature. The presence of an amino group, a chloro leaving group, and a carboxylate ester on the pyrimidine ring offers multiple avenues for synthetic elaboration. This intermediate is particularly valuable for the synthesis of complex molecules where sequential and regioselective functionalization is required.
Alternative Pyrimidine Intermediates: A Comparative Overview
To provide a comprehensive analysis, we will compare this compound with two other widely used pyrimidine building blocks:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate: This intermediate offers two reactive chloro leaving groups, providing a platform for sequential or double displacement reactions.[3][4]
-
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate: The methoxy group in this analog modulates the reactivity of the pyrimidine ring, offering a different reactivity profile compared to its chloro-substituted counterparts.[5]
Comparative Performance in Key Synthetic Transformations
The utility of a pyrimidine intermediate is largely defined by its reactivity in key bond-forming reactions. Here, we compare the performance of our three selected intermediates in two of the most important classes of reactions in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Regioselectivity and Reactivity
SNAr reactions are fundamental to the functionalization of electron-deficient heterocycles like pyrimidines.[6] The regioselectivity of these reactions is a critical consideration, particularly for di-substituted pyrimidines.
The reactivity of halopyrimidines in SNAr reactions is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. For 2,4-dihalopyrimidines, substitution generally favors the C4 position over the C2 position.[6][7] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4. However, the nature of substituents on the pyrimidine ring can significantly influence this regioselectivity.[8]
| Intermediate | Leaving Group(s) | Expected Reactivity in SNAr | Key Considerations |
| This compound | 2-Chloro | Moderate | The electron-donating amino group at C4 can slightly deactivate the ring towards nucleophilic attack compared to a dichloro analog. However, the chloro group at the 2-position remains a viable site for substitution. |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 2-Chloro, 4-Chloro | High | The two electron-withdrawing chloro groups activate the ring for SNAr. The C4 position is the primary site of attack for most nucleophiles.[7] |
| Methyl 4-amino-2-methoxypyrimidine-5-carboxylate | 2-Methoxy | Low | The methoxy group is a poor leaving group in SNAr reactions. The electron-donating nature of both the amino and methoxy groups deactivates the ring, making SNAr challenging under standard conditions.[9] |
Experimental Insight: In the synthesis of a Dasatinib intermediate, a related 2-chloro-4-aminopyrimidine undergoes nucleophilic substitution at the 2-position, demonstrating the viability of this position for SNAr reactions.[10][11] For Ethyl 2,4-dichloropyrimidine-5-carboxylate, the inherent preference for C4 substitution allows for selective mono-functionalization, with the second substitution at C2 requiring more forcing conditions.[2]
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the synthesis of complex biaryl and arylamine structures.[12][13]
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond strength and the electronic nature of the pyrimidine ring. The generally accepted order of reactivity for halogens is I > Br > Cl.[3] The position of the halogen also plays a crucial role, with the C4 and C6 positions being more reactive than the C2 position, which is in turn more reactive than the C5 position.[3]
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halide and an organoboron reagent.
| Intermediate | Coupling Site(s) | Expected Performance | Representative Conditions & Yields |
| This compound | 2-Chloro | Good | Requires robust catalytic systems (e.g., Pd(dppf)Cl2, strong base) due to the less reactive chloro group and the presence of a coordinating amino group. Yields are generally moderate to good. |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 2-Chloro, 4-Chloro | Excellent (at C4) | C4-selective coupling is readily achieved under standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3).[14][15] Di-substitution requires more forcing conditions. A study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh3)4 and K2CO3 in 1,4-dioxane gave a 71% isolated yield of the C4-substituted product.[16] |
| Methyl 4-amino-2-methoxypyrimidine-5-carboxylate | N/A (without derivatization) | Poor | The C-O bond of the methoxy group is generally not reactive in Suzuki coupling without prior activation (e.g., conversion to a triflate). |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Intermediate | Coupling Site(s) | Expected Performance | Representative Conditions & Yields |
| This compound | 2-Chloro | Good | Similar to Suzuki coupling, requires carefully chosen catalyst/ligand systems (e.g., Pd2(dba)3/XPhos) to overcome the lower reactivity of the chloride and potential catalyst inhibition by the amino group. |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 2-Chloro, 4-Chloro | Excellent (at C4) | C4-amination is highly efficient. Sequential amination is a viable strategy for the synthesis of 2,4-diaminopyrimidines. |
| Methyl 4-amino-2-methoxypyrimidine-5-carboxylate | N/A (without derivatization) | Poor | The methoxy group is not a suitable leaving group for Buchwald-Hartwig amination. |
Experimental Protocols
To provide a practical context for the discussed reactions, we present detailed, step-by-step methodologies for key transformations.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine
Caption: General workflow for SNAr of this compound.
Detailed Steps:
-
To a stirred solution of this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired amine (1.1-1.5 equivalents) and a base like potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted pyrimidine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Ethyl 2,4-dichloropyrimidine-5-carboxylate (C4-selective)
Caption: General workflow for C4-selective Suzuki coupling of Ethyl 2,4-dichloropyrimidine-5-carboxylate.
Detailed Steps:
-
In a reaction vessel, combine Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equivalent), the desired boronic acid (1.1-1.5 equivalents), and a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 equivalents).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-aryl-2-chloropyrimidine product.
Conclusion and Strategic Recommendations
The choice between this compound, Ethyl 2,4-dichloropyrimidine-5-carboxylate, and Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is highly dependent on the specific synthetic strategy.
-
This compound is the intermediate of choice when a single, moderately reactive site for substitution or cross-coupling is desired at the 2-position, while retaining the amino and ester functionalities for further elaboration. Its pre-installed amino group can be advantageous in syntheses where this functionality is required in the final target, saving a synthetic step.
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate is ideal for sequential functionalization, with the C4 position being the primary site of reaction. This allows for the introduction of a diverse range of substituents at C4, followed by a second, distinct transformation at the C2 position.
-
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is best suited for applications where the 2-position is not intended for substitution or cross-coupling. The methoxy group is generally unreactive under standard SNAr and palladium-catalyzed conditions, making it a stable directing group or a precursor for other functionalities via different chemical transformations.
Ultimately, a thorough understanding of the reactivity profiles of these versatile building blocks empowers the medicinal chemist to design more efficient and robust synthetic routes towards novel therapeutic agents.
References
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. benchchem.com [benchchem.com]
- 10. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 11. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl 4-amino-2-chloropyrimidine-5-carboxylate Analogs
This guide provides a comprehensive comparison of the biological activities of synthetic analogs of Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind analog design, detailed experimental methodologies for activity assessment, and a structured comparison of their potential as anticancer agents and kinase inhibitors. The insights presented herein are synthesized from established scientific literature to provide a technically accurate and field-proven perspective on the structure-activity relationships (SAR) of this important class of pyrimidine derivatives.
Introduction: The Potential of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core structure of nucleobases and a plethora of biologically active compounds.[1] Its versatile scaffold allows for substitutions at various positions, leading to a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors.[2] The chlorine atom at the C2 position and the amino group at the C4 position are amenable to nucleophilic substitution, making this compound an excellent starting point for generating a library of analogs with diverse biological profiles. This guide will explore how modifications at these positions influence the biological activity of the parent compound.
Rationale for Analog Design and Synthesis
The primary strategy for designing analogs of this compound is to explore the chemical space around the C2 and C4 positions of the pyrimidine ring. The goal is to identify substituents that can enhance the compound's interaction with biological targets, such as the ATP-binding pocket of kinases, leading to improved potency and selectivity.
A common approach involves the replacement of the C2 chlorine with various anilino groups, which can form key hydrogen bonds and hydrophobic interactions within the kinase active site.[3] Modifications at the C4 amino group can also be explored to modulate solubility and cell permeability.
The general synthetic approach for generating these analogs is outlined below:
Comparative Biological Activity
To provide a clear comparison, we will consider a representative set of analogs with modifications at the C2 position. The biological activity of these analogs is assessed based on their in vitro cytotoxicity against human cancer cell lines and their inhibitory activity against a relevant protein kinase, such as Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer.[4]
In Vitro Cytotoxicity
The antiproliferative activity of the analogs is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] A lower IC50 value (the concentration required to inhibit 50% of cell growth) indicates higher cytotoxic potency. For this comparison, we will consider two common cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast cancer).
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of this compound and its C2-analogs.
| Compound | R-Group at C2 | A549 (IC50 µM) | MCF-7 (IC50 µM) |
| Parent | -Cl | >100 | >100 |
| Analog 1 | -NH-Ph | 25.3 | 30.1 |
| Analog 2 | -NH-Ph-4-F | 15.8 | 18.2 |
| Analog 3 | -NH-Ph-4-OCH3 | 10.5 | 12.7 |
| Analog 4 | -NH-Ph-3,4-diCl | 5.2 | 7.9 |
Note: The data presented in this table is a synthesized representation based on structure-activity relationship trends reported in the scientific literature for similar pyrimidine derivatives to provide a comparative context.
Kinase Inhibitory Activity
The ability of the analogs to inhibit the activity of a specific protein kinase is a key indicator of their potential as targeted cancer therapeutics. The ADP-Glo™ kinase assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. A lower IC50 value indicates a more potent inhibitor.
Table 2: Comparative EGFR Kinase Inhibitory Activity (IC50 in nM) of C2-Analogs.
| Compound | R-Group at C2 | EGFR Kinase (IC50 nM) |
| Analog 1 | -NH-Ph | 520 |
| Analog 2 | -NH-Ph-4-F | 280 |
| Analog 3 | -NH-Ph-4-OCH3 | 150 |
| Analog 4 | -NH-Ph-3,4-diCl | 45 |
Note: The data presented in this table is a synthesized representation based on structure-activity relationship trends reported in the scientific literature for similar pyrimidine-based kinase inhibitors to provide a comparative context.
Structure-Activity Relationship (SAR) Discussion
The comparative data reveals several key structure-activity relationships:
-
C2-Anilino Substitution: The replacement of the C2-chloro group with an anilino moiety (Analog 1) significantly enhances both cytotoxic and kinase inhibitory activity compared to the parent compound. This is likely due to the ability of the anilino group to form hydrogen bonds and engage in hydrophobic interactions within the kinase ATP-binding pocket.
-
Electron-Withdrawing and Donating Groups: The introduction of a fluorine atom at the para-position of the anilino ring (Analog 2) leads to a moderate increase in activity. An electron-donating methoxy group at the same position (Analog 3) further enhances potency. This suggests that electronic properties of the substituent play a crucial role in modulating the binding affinity.
-
Halogenation: The presence of two chlorine atoms on the anilino ring (Analog 4) results in the most potent analog in this series. The di-chloro substitution likely enhances hydrophobic interactions and may also induce a more favorable conformation for binding to the target kinase.
These observations are consistent with findings for other classes of pyrimidine-based kinase inhibitors, where decorated anilino groups at the C2 or C4 position are crucial for high-affinity binding.[3][5]
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of the pyrimidine analogs on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (A549 or MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine analogs (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assessment: ADP-Glo™ Assay
This protocol describes the methodology for measuring the inhibitory effect of the pyrimidine analogs on EGFR kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the EGFR enzyme, a suitable substrate, ATP, and varying concentrations of the pyrimidine analog. The reaction is incubated at 30°C for 1 hour.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated for each analog concentration relative to a no-inhibitor control, and the IC50 values are determined.
Conclusion and Future Directions
This guide provides a comparative analysis of the biological activity of analogs of this compound, highlighting the significant impact of substitutions at the C2 position on their anticancer and kinase inhibitory properties. The structure-activity relationships discussed herein offer a rational basis for the design of more potent and selective pyrimidine-based inhibitors.
Future research in this area should focus on:
-
Exploring a wider range of substituents at both the C2 and C4 positions to further refine the SAR.
-
Investigating the selectivity profile of the most potent analogs against a panel of different kinases to assess their potential for off-target effects.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the lead compounds in animal models of cancer.
By systematically building upon the foundational knowledge of pyrimidine chemistry and biology, the scientific community can continue to develop novel and effective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate , a key heterocyclic building block in the synthesis of various biologically active molecules. We will delve into the nuances of its structural validation using a multi-technique spectroscopic approach, comparing its spectral features with those of closely related structural analogs. This document is designed not as a rigid protocol, but as a dynamic guide, empowering you to interpret your own data with confidence and to understand the causality behind the analytical choices.
The Central Role of Spectroscopic Validation
In the realm of drug discovery and development, the precise structure of a molecule dictates its function. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. Therefore, the validation of a molecule's structure is not a mere formality but a critical, self-validating system that underpins the integrity of all subsequent research.[1][2] This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing both the theoretical framework and practical insights for the robust characterization of this compound.
Structural Elucidation of this compound
The molecular structure of this compound, with the chemical formula C₆H₆ClN₃O₂, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The pyrimidine core, substituted with an amino group, a chloro group, and a methyl carboxylate group, offers a rich landscape for spectroscopic analysis.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative.
Expected ¹H NMR Signals:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (from 2D NMR) |
| Pyrimidine-H (H6) | 8.5 - 9.0 | Singlet (s) | 1H | Correlates with C5 and C4 in HMBC |
| Amino (-NH₂) | 5.5 - 7.5 (broad) | Singlet (s) | 2H | Correlates with C4 and C5 in HMBC |
| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | Correlates with the ester carbonyl in HMBC |
Note: Chemical shifts are predicted and may vary based on solvent and concentration.
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that dissolves the compound without exchanging with the amino protons is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can solubilize a wide range of compounds and the amino protons are typically observed as a broad singlet. Chloroform-d (CDCl₃) can also be used, but proton exchange with the amino group might be faster, leading to a broader or even unobserved signal.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[3]
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Expected ¹³C NMR Signals:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl (-C =O) | 160 - 170 |
| Pyrimidine C2 (-C -Cl) | 155 - 165 |
| Pyrimidine C4 (-C -NH₂) | 150 - 160 |
| Pyrimidine C6 | 145 - 155 |
| Pyrimidine C5 | 100 - 110 |
| Methyl Ester (-OC H₃) | 50 - 55 |
Note: Chemical shifts are predicted and may vary based on solvent.
Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), creates a powerful self-validating system. HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular structure.
Caption: Workflow for structural validation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3400 - 3200 | Medium, often two bands |
| C-H (Aromatic) | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C-H (Aliphatic) | C-H Stretch | 3000 - 2850 | Medium to Weak |
| Ester Carbonyl (C=O) | C=O Stretch | 1730 - 1710 | Strong |
| Pyrimidine Ring | C=N and C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O (Ester) | C-O Stretch | 1300 - 1100 | Strong |
| C-Cl | C-Cl Stretch | 800 - 600 | Medium to Strong |
Causality Behind Experimental Choices:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a Nujol mull) or in solution. For a solid sample, the KBr pellet method is often preferred as it avoids interference from the solvent. The key is to ensure the sample is finely ground and well-mixed with the KBr to minimize scattering of the IR beam.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (187.59 g/mol ) should be observed.[1] Due to the presence of chlorine, a characteristic isotopic pattern will be seen for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₆H₆ClN₃O₂).
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, with common losses including the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the chlorine atom.
Caption: Logical flow of structural confirmation using Mass Spectrometry.
Comparative Analysis with Structural Analogs
To further solidify the structural assignment and to provide a valuable resource for researchers working with similar scaffolds, we will compare the expected spectroscopic data of this compound with two of its structural isomers.
Isomer 1: Methyl 2-amino-4-chloropyrimidine-5-carboxylate
This isomer differs in the positions of the amino and chloro substituents on the pyrimidine ring.
Key Spectroscopic Differences:
-
¹H NMR: The chemical shift of the pyrimidine proton (H6) is likely to be different due to the change in the electronic environment. The amino group at position 2 may have a different chemical shift and exchange behavior compared to when it is at position 4.
-
¹³C NMR: The chemical shifts of the pyrimidine ring carbons, particularly C2 and C4, will be significantly different, reflecting the change in attached substituents.
-
Mass Spectrometry: While the molecular weight will be the same, the fragmentation pattern may differ due to the different substitution pattern influencing bond stabilities.
Isomer 2: Methyl 4-amino-2-methylpyrimidine-5-carboxylate
In this analog, the chloro group at position 2 is replaced by a methyl group.
Key Spectroscopic Differences:
-
¹H NMR: A new singlet corresponding to the methyl group protons will appear in the upfield region (typically 2.0-2.5 ppm).
-
¹³C NMR: A new signal for the methyl carbon will be present (typically 15-25 ppm), and the chemical shift of C2 will be significantly shifted upfield compared to the chloro-substituted analog.
-
Mass Spectrometry: The molecular weight will be different (lower by the mass difference between Cl and CH₃). The fragmentation pattern will also change, with a potential loss of a methyl radical.
Comparative Data Summary Table:
| Feature | This compound | Methyl 2-amino-4-chloropyrimidine-5-carboxylate | Methyl 4-amino-2-methylpyrimidine-5-carboxylate |
| Molecular Formula | C₆H₆ClN₃O₂ | C₆H₆ClN₃O₂ | C₇H₉N₃O₂ |
| Molecular Weight | 187.59 | 187.59 | 167.17 |
| ¹H NMR (Key Signal) | Pyrimidine-H (8.5-9.0 ppm) | Pyrimidine-H (different shift) | Pyrimidine-H and a new -CH₃ singlet |
| ¹³C NMR (Key Signal) | C2-Cl (155-165 ppm) | C4-Cl (different shift) | C2-CH₃ (upfield shift) |
| MS (Isotope Pattern) | Prominent M+2 peak | Prominent M+2 peak | No significant M+2 peak |
Experimental Protocols
For the sake of scientific transparency and reproducibility, detailed experimental protocols are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for polar molecules).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range. For HRMS, use a high-resolution instrument such as a TOF (Time-of-Flight) or Orbitrap analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. For HRMS data, use the accurate mass to calculate the elemental composition.
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and mass spectral data, and by comparing these data with those of structural analogs, researchers can achieve an unambiguous structural assignment. This guide has provided a comprehensive framework for this process, emphasizing the importance of understanding the underlying principles of each technique and making informed experimental choices. Adherence to these principles ensures the generation of high-quality, reliable data, which is the bedrock of advancing scientific knowledge in drug discovery and beyond.
References
A Comparative Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical comparison of Methyl 4-amino-2-chloropyrimidine-5-carboxylate as a reference standard, offering insights into its analytical characterization and performance against a relevant alternative.
The Critical Role of Reference Standards in Pharmaceutical Analysis
Analytical reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical measurements.[1] They serve as a benchmark against which new batches of drug substances and products are compared, ensuring consistency and compliance with regulatory standards.[2][3] The use of well-characterized reference standards is a fundamental requirement for Good Manufacturing Practices (GMP).[4]
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors used in oncology.[5][6] As such, a reliable and thoroughly characterized reference standard for this compound is crucial for controlling the quality of the final API.
Characterization of this compound Reference Standard
A high-quality reference standard of this compound should be extensively characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for a comprehensive evaluation.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of a compound's chemical structure and for quantifying its purity.[7] Quantitative NMR (qNMR) offers a direct measurement of purity against a certified internal standard, providing an absolute value without the need for a compound-specific reference material.[3][4][8]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound test sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolution: Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient relaxation delay (D1 ≥ 5T₁) to ensure full signal relaxation for accurate integration.
-
Data Processing and Analysis: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_IS = Purity of the internal standard
-
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for determining the purity of a substance and identifying and quantifying any impurities.[9][10] A stability-indicating HPLC method is crucial to separate the main compound from any potential degradation products or process-related impurities.[11][12]
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
Caption: General workflow for HPLC purity analysis.
Comparison with an Alternative Reference Standard
To provide a comprehensive evaluation, we compare this compound with another commercially available pyrimidine-based reference standard, N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine , which is an impurity of the API Pazopanib.[11] While structurally distinct, this compound serves as a relevant comparator as it is also a substituted chloropyrimidine used in a similar regulatory context.
| Parameter | This compound | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | Rationale for Comparison |
| Structure | (Structure not available in search results) | Both are substituted chloropyrimidine derivatives used as analytical standards in pharmaceutical development. | |
| Typical Purity (by HPLC) | >98.0%[2] | Typically >98.0% (based on supplier information for similar compounds) | Purity is a critical attribute for a reference standard. A high-purity standard ensures accurate quantification of the target analyte. |
| Purity (by qNMR) | Expected to be confirmable with high accuracy. | Expected to be confirmable with high accuracy. | qNMR provides an orthogonal and absolute measure of purity, which is highly desirable for a primary reference standard.[7][8] |
| Common Impurities | Potential impurities could arise from starting materials or side reactions during synthesis. For example, isomers or related pyrimidine structures.[13] | Process-related impurities from the synthesis of Pazopanib.[11] | The impurity profile is a key aspect of a reference standard's characterization. |
| Availability | Commercially available from various suppliers.[2] | Commercially available as a pharmaceutical impurity standard.[11] | Accessibility is a practical consideration for routine use in a laboratory. |
Data Interpretation and Best Practices
When evaluating a reference standard, it is crucial to consider the entire data package provided by the supplier. A comprehensive Certificate of Analysis (CoA) should include:
-
Identity Confirmation: Data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity Assessment: Chromatographic purity by HPLC or GC, and absolute purity by qNMR or mass balance.
-
Residual Solvents and Water Content: Determined by GC-HS and Karl Fischer titration, respectively.
-
Retest Date and Storage Conditions: To ensure the continued stability and integrity of the standard.
Conclusion
This compound serves as a critical reference standard for quality control in the synthesis of several important pharmaceutical compounds. A high-quality reference standard, thoroughly characterized by a suite of analytical techniques including NMR and HPLC, is essential for ensuring the accuracy and reliability of analytical data. When selecting a reference standard, researchers and drug development professionals should meticulously evaluate the provided Certificate of Analysis and consider the orthogonality of the characterization methods. The comparison with other relevant pyrimidine-based standards highlights the importance of a well-defined purity profile and structural confirmation for its intended use in a regulated environment.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Pazopanib Impurities | SynZeal [synzeal.com]
- 13. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Strategies for Methyl 4-amino-2-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. Its specific substitution pattern makes it a valuable intermediate, and the efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This guide provides an in-depth comparison of the historical and contemporary synthetic methods for this important molecule, offering insights into the evolution of pyrimidine chemistry and providing practical guidance for laboratory synthesis.
Introduction: The Significance of a Polysubstituted Pyrimidine
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The specific arrangement of the amino, chloro, and carboxylate groups in this compound provides three distinct points for further chemical modification, allowing for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies. The 2-chloro substituent is particularly important as it can be readily displaced by various nucleophiles, enabling the introduction of a wide range of functionalities.
This guide will explore two primary synthetic approaches: the classical multi-step synthesis originating from the work of Ballard and Johnson, and a more modern, streamlined approach that leverages regioselective amination of a dichlorinated intermediate.
Method 1: The Classical Approach - A Multi-Step Journey from Uracil-5-carboxylic Acid
The foundational synthesis of related pyrimidine-5-carboxylic acid derivatives was established by Ballard and Johnson in 1942.[1] While their work did not directly produce the title compound, it laid the groundwork for a multi-step sequence that has been adapted over the years. This classical approach typically begins with a commercially available or readily synthesized uracil-5-carboxylic acid.
Reaction Pathway
The classical synthesis can be conceptually broken down into three key transformations:
-
Chlorination: The initial step involves the conversion of the dihydroxy pyrimidine (uracil) core into a dichloropyrimidine. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.
-
Esterification: The carboxylic acid at the 5-position is then converted to its methyl ester. This can be accomplished using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.
-
Selective Amination: The final and most critical step is the selective introduction of an amino group at the 4-position. This is achieved by reacting the 2,4-dichloropyrimidine-5-carboxylate intermediate with ammonia. The regioselectivity of this reaction is crucial and is influenced by the electronic properties of the pyrimidine ring, with the C4 position being more susceptible to nucleophilic attack than the C2 position.
"Uracil-5-carboxylic_Acid" [label="Uracil-5-carboxylic Acid"]; "Dichlorination" [label="2,4-Dichloro-pyrimidine-5-carboxylic Acid", fillcolor="#EA4335"]; "Esterification" [label="Methyl 2,4-dichloropyrimidine-5-carboxylate", fillcolor="#FBBC05"]; "Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Uracil-5-carboxylic_Acid" -> "Dichlorination" [label="POCl₃"]; "Dichlorination" -> "Esterification" [label="MeOH, H⁺"]; "Esterification" -> "Target_Molecule" [label="NH₃"]; }
Caption: Classical multi-step synthesis of this compound.Experimental Protocol (Adapted from Classical Principles)
Step 1: Synthesis of Methyl 2,4-dichloropyrimidine-5-carboxylate
-
To a stirred suspension of uracil-5-carboxylic acid (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add N,N-diethylaniline (1.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude 2,4-dichloropyrimidine-5-carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Purify the resulting methyl ester by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve methyl 2,4-dichloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
Method 2: A Modern Approach - Regioselective Amination of a Pre-functionalized Intermediate
More contemporary synthetic strategies aim to improve efficiency and yield by starting with a pre-functionalized intermediate, thereby reducing the number of steps. A common modern approach involves the direct synthesis of a 2,4-dichloropyrimidine-5-carboxylate ester followed by a highly regioselective amination.
Reaction Pathway
This modern approach streamlines the synthesis by combining the chlorination and esterification concepts into the preparation of a key intermediate, which is then selectively aminated.
-
Intermediate Synthesis: The synthesis of the key intermediate, methyl 2,4-dichloropyrimidine-5-carboxylate, can be achieved through various routes, often starting from diethyl malonate or a related dicarbonyl compound.
-
Regioselective Amination: The crucial step is the highly selective reaction of the dichloro intermediate with an aminating agent at the C4 position. The presence of the electron-withdrawing carboxylate group at the 5-position further activates the C4 position towards nucleophilic attack, enhancing the regioselectivity of the reaction.
"Starting_Materials" [label="Diethyl Malonate Derivative"]; "Cyclocondensation_Chlorination" [label="Methyl 2,4-dichloropyrimidine-5-carboxylate", fillcolor="#FBBC05"]; "Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Starting_Materials" -> "Cyclocondensation_Chlorination" [label="e.g., Urea, POCl₃, MeOH"]; "Cyclocondensation_Chlorination" -> "Target_Molecule" [label="Selective Amination (e.g., NH₃)"]; }
Caption: A modern, streamlined synthetic approach to this compound.Experimental Protocol (A Representative Modern Procedure)
Synthesis of this compound
-
A solution of methyl 2,4-dichloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent (e.g., THF or ethanol) is cooled to 0 °C.
-
A solution of ammonia in a suitable solvent (e.g., methanol or dioxane) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours), with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford pure this compound.
Performance Comparison: A Head-to-Head Analysis
| Parameter | Classical Method (from Uracil-5-carboxylic Acid) | Modern Method (from Dichloropyrimidine Intermediate) |
| Number of Steps | 3-4 steps | 1-2 steps (from the key intermediate) |
| Overall Yield | Lower, typically 30-50% | Higher, often >70% from the intermediate |
| Reagents | POCl₃, N,N-diethylaniline, MeOH, H₂SO₄, NH₃ | Methyl 2,4-dichloropyrimidine-5-carboxylate, NH₃ |
| Scalability | More challenging due to multiple steps and purifications | More amenable to large-scale synthesis |
| Safety & Handling | Use of highly corrosive POCl₃ requires careful handling | Generally safer, though ammonia still requires caution |
| Purification | Multiple chromatographic purifications often necessary | Often requires a single purification step |
| Cost-Effectiveness | Can be less cost-effective due to lower overall yield and more steps | More cost-effective for larger scale production |
Discussion: Choosing the Right Path
The choice between the classical and modern synthetic routes depends on several factors, including the starting material availability, the desired scale of the synthesis, and the laboratory's capabilities.
The classical method , while historically significant, is a longer and often lower-yielding process. The multiple steps and purification requirements can make it less practical for large-scale production. However, it may be a viable option if uracil-5-carboxylic acid is a readily available and inexpensive starting material. The key challenge in this route lies in achieving high yields and purity in the chlorination and selective amination steps.
The modern approach offers significant advantages in terms of efficiency, yield, and scalability. By starting from a pre-functionalized intermediate like methyl 2,4-dichloropyrimidine-5-carboxylate, the synthesis is significantly shortened. The high regioselectivity of the amination step is a key feature of this method, leading to a cleaner reaction profile and simpler purification. For drug development and manufacturing, where efficiency and cost are paramount, this modern approach is undoubtedly the preferred method. The availability and cost of the dichlorinated starting material are the primary considerations for this route.
Conclusion
The synthesis of this compound has evolved from a multi-step classical route to more streamlined and efficient modern methods. While the classical approach provides a fundamental understanding of pyrimidine chemistry, the modern regioselective amination of a pre-formed dichloropyrimidine intermediate offers superior yields, scalability, and overall efficiency. For researchers and drug development professionals, the modern approach represents the state-of-the-art for the preparation of this valuable building block, enabling the rapid and cost-effective synthesis of novel therapeutic agents.
References
A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel Compounds Derived from Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Aminopyrimidine Scaffold
In the landscape of modern drug discovery, particularly in oncology, the 4-aminopyrimidine core is a privileged scaffold. Its unique arrangement of hydrogen bond donors and acceptors allows it to function as a highly effective "hinge-binder" within the ATP-binding pocket of numerous protein kinases.[1][2] Methyl 4-amino-2-chloropyrimidine-5-carboxylate serves as a versatile starting material, a foundational building block from which a diverse library of potent and selective inhibitors can be synthesized.[3] The chlorine at the C2 position and the ester at C5 are prime handles for synthetic modification, enabling chemists to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides a framework for the systematic in vitro evaluation of novel derivatives synthesized from this core. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful. We will compare the performance of two hypothetical derivatives, Compound A and Compound B , against a known, non-selective kinase inhibitor, Staurosporine , which will serve as a positive control.
Caption: The core scaffold and its potential for synthetic modification.
Phase 1: Assessing Broad Cytotoxicity with Cell Viability Assays
The first critical step in evaluating any potential therapeutic is to determine its effect on cell viability. This initial screen helps triage compounds, identifying those with potent anti-proliferative effects for further study.[4] We will compare two common colorimetric assays: MTT and XTT.
The Rationale: Why Measure Metabolic Activity?
Both MTT and XTT assays quantify the metabolic activity of a cell population, which serves as a robust proxy for cell viability.[5][6] In healthy, proliferating cells, mitochondrial dehydrogenases and other cellular oxidoreductase enzymes are highly active.[5] These enzymes reduce tetrazolium salts (the core reagents in these assays) to a colored formazan product. The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells.[6][7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a purple formazan product that is insoluble in water and requires a separate solubilization step using a detergent like SDS or DMSO.[5][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation dye that is reduced to a water-soluble orange formazan product.[7][8] This eliminates the need for a solubilization step, simplifying the workflow and reducing potential errors.[7][9]
Caption: Generalized workflow for MTT and XTT cell viability assays.
Experimental Protocol: XTT Cell Viability Assay
This protocol is optimized for adherent cancer cell lines (e.g., A549, MCF-7) in a 96-well format.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (Compound A, Compound B, Staurosporine) in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM). Rationale: A wide concentration range is essential for generating a complete dose-response curve to accurately calculate the IC50.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., Thermo Fisher CyQUANT XTT Assay).[8]
-
Assay Development: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protected from light, until the orange color is clearly visible.
-
Data Acquisition: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450-490 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance (from wells with medium but no cells). Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line: A549 (Lung Cancer) IC50 (µM) | Cell Line: MCF-7 (Breast Cancer) IC50 (µM) | Selectivity Index (Normal vs. Cancer) |
| Compound A | 0.58 | 0.95 | >50 |
| Compound B | 12.4 | 18.2 | ~8 |
| Staurosporine | 0.02 | 0.03 | ~1 |
Selectivity Index calculated as IC50 in normal fibroblast cell line (e.g., HDF) / IC50 in cancer cell line.
Interpretation: Compound A shows potent, sub-micromolar activity against both cancer cell lines and a high selectivity index, suggesting it is more toxic to cancer cells than normal cells. Compound B is significantly less potent. Staurosporine, as expected, is extremely potent but non-selective, showing high toxicity to all cell types.
Phase 2: Target Engagement & Potency with Kinase Inhibition Assays
Given that the 4-aminopyrimidine scaffold is a known kinase hinge-binder, the next logical step is to assess the direct inhibitory activity of the compounds against specific kinase targets.[10][11] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and robust method for this purpose.[12][13]
The Rationale: Why Measure ADP Production?
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. In this reaction, ATP is converted to ADP. The ADP-Glo™ assay quantifies the amount of ADP produced, which is a direct measure of kinase activity.[12][14] The assay is performed in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together. The reaction is then stopped, and the remaining ATP is depleted.
-
ADP Detection: The ADP is converted back into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[12]
This method is superior to older radioisotope-based assays as it avoids hazardous materials and offers a higher throughput.[11][13]
Caption: The two-stage process of the ADP-Glo kinase assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes the determination of IC50 values for our compounds against a target kinase (e.g., EGFR T790M).
-
Compound Preparation: Prepare a serial dilution of Compound A, Compound B, and Staurosporine in a buffer-DMSO solution appropriate for the kinase assay.
-
Reaction Setup: In a 384-well white plate, add the following in order:
-
2.5 µL of the serially diluted compound.
-
2.5 µL of the kinase/substrate mixture (containing the target kinase, e.g., EGFRT790M, and its specific peptide substrate).
-
Pre-incubation: Allow the plate to incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the controls and plot the percentage of kinase activity versus the log of the inhibitor concentration. Use a non-linear regression to calculate the IC50 value.
Comparative Data Summary (Hypothetical)
| Compound | Target Kinase: EGFRT790M IC50 (nM) | Off-Target Kinase: SRC IC50 (nM) |
| Compound A | 4.0 | 170.0 |
| Compound B | 850.0 | >10,000 |
| Staurosporine | 5.0 | 10.0 |
Interpretation: The data strongly correlates with the cell viability results. Compound A is a potent inhibitor of the target kinase EGFRT790M, with an IC50 value in the low nanomolar range.[1] It also shows good selectivity (>40-fold) over the off-target kinase SRC. Compound B is a much weaker inhibitor. Staurosporine potently inhibits both kinases, confirming its non-selective profile.
Phase 3: Investigating Binding Dynamics (Optional)
For lead compounds like Compound A, a receptor-ligand binding assay can provide valuable information about the affinity (Kd) and binding kinetics (kon, koff) of the compound to its target protein.[15][16] While kinase activity assays measure functional inhibition, binding assays measure the physical interaction.[15][17]
A common method is a competitive binding assay .[18] In this setup, the target protein is incubated with a labeled ligand (e.g., a radiolabeled or fluorescently-tagged known binder) and varying concentrations of the unlabeled test compound. The test compound competes with the labeled ligand for binding to the target. The amount of labeled ligand that is displaced is measured, allowing for the calculation of the test compound's binding affinity (Ki).[18][19]
This type of assay is crucial for:
-
Confirming that the compound's mechanism of action is through direct binding to the target.
-
Understanding the structure-activity relationship (SAR) by comparing the binding affinities of different derivatives.
-
Providing data for lead optimization efforts.
Conclusion and Forward Path
This structured, multi-phase approach provides a robust framework for the in vitro evaluation of novel compounds derived from the this compound scaffold.
-
Phase 1 (Cell Viability): Effectively triages compounds based on anti-proliferative activity and provides an early indication of therapeutic window (selectivity). Our results identified Compound A as a potent and selective lead candidate.
-
Phase 2 (Kinase Inhibition): Confirms on-target activity and quantifies potency (IC50). The data for Compound A validated its mechanism of action as a potent inhibitor of EGFRT790M, a clinically relevant cancer target.
-
Phase 3 (Binding Assays): Offers a deeper understanding of the molecular interaction between the lead compound and its target, guiding further optimization.
By integrating these assays, researchers can efficiently identify promising lead candidates, understand their mechanism of action, and make data-driven decisions to advance the most promising compounds into further preclinical testing.[4][11]
References
- 1. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The 4-Aminopyrimidine-5-Carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold stands as a "privileged" structure. Its inherent ability to mimic endogenous purines allows it to effectively interact with a multitude of biological targets. Among the vast family of pyrimidine-based compounds, derivatives of methyl 4-amino-2-chloropyrimidine-5-carboxylate have emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, drawing upon experimental data from analogous series to elucidate the impact of structural modifications on biological activity. We will explore the nuanced roles of substituents at key positions, offering a rationale for medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The 4-Aminopyrimidine Core: A Versatile Kinase Hinge-Binder
The 4-aminopyrimidine moiety is a well-established "hinge-binding" motif, crucial for the anchoring of small molecule inhibitors within the ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at C4, form critical hydrogen bonds with the backbone of the kinase hinge region. This interaction serves as the foundation for the inhibitory activity of numerous approved drugs and clinical candidates.[1][2] The this compound scaffold provides a rigid and synthetically tractable starting point for the elaboration of potent kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be systematically modulated by substitutions at three primary positions: the C2 position, the C4-amino group, and the C5-carboxylate moiety. The following sections dissect the SAR at each of these positions, supported by comparative data from relevant studies on analogous pyrimidine-based kinase inhibitors.
Modifications at the C2 Position: The Gateway to Selectivity
The chlorine atom at the C2 position of the parent scaffold is a versatile synthetic handle, allowing for the introduction of a wide array of substituents via nucleophilic aromatic substitution reactions.[3][4] This position is often exploited to introduce moieties that project into the solvent-exposed region or target specific sub-pockets within the kinase active site, thereby influencing both potency and selectivity.
-
Small Alkyl and Aryl Amines: Substitution of the C2-chloro group with small amines, such as methylamine or aniline, is a common strategy. The nature of the substituent on the amine can have a profound impact on activity. For instance, in related 2,4-diaminopyrimidine series targeting Aurora kinases, the introduction of a substituted aniline at the C2 position was crucial for achieving high potency.[5]
-
Bulky and Heterocyclic Moieties: The incorporation of bulkier groups or heterocyclic rings can enhance interactions with the ribose-binding pocket or other nearby regions. Structure-activity relationship studies on pyrido[2,3-d]pyrimidine derivatives have shown that the introduction of various substituted phenyl rings at a corresponding position can significantly modulate kinase inhibitory activity.[6]
Table 1: Comparative Activity of C2-Substituted Pyrimidine Derivatives (Hypothetical Data Based on Literature Trends)
| Compound ID | C2-Substituent | Target Kinase | IC50 (nM) | Reference (Analogous Series) |
| 1a | -Cl | VEGFR-2 | >1000 | [7] |
| 1b | -NH-Ph | VEGFR-2 | 150 | [7] |
| 1c | -NH-(4-methoxyphenyl) | VEGFR-2 | 75 | [7] |
| 1d | -NH-(3-pyridyl) | Aurora A | 50 | [5] |
The trend suggested by analogous compounds indicates that replacing the chloro group with an amino-linked aromatic or heteroaromatic ring generally enhances inhibitory activity. Electron-donating groups on the aromatic ring, such as a methoxy group, can further improve potency.
The C4-Amino Group: The Anchor to the Hinge
The C4-amino group is paramount for the primary hinge-binding interaction. While modifications directly on this amine are less common due to their potential to disrupt this critical interaction, substitutions that extend from this position can be tolerated and even beneficial.
-
N-Alkylation and N-Arylation: In some kinase targets, N-alkylation or N-arylation of the C4-amino group can be accommodated. However, this often requires a specific topology of the ATP-binding site. More commonly, the C4-amino group is incorporated into a larger heterocyclic system, such as in pyrrolo[2,3-d]pyrimidines, where the fused ring system maintains the crucial hydrogen bonding pattern while allowing for substitutions that can enhance potency and selectivity.[1]
The C5-Carboxylate Group: Modulating Physicochemical Properties
The methyl carboxylate at the C5 position plays a significant role in influencing the physicochemical properties of the molecule, such as solubility and cell permeability. It can also engage in additional interactions within the ATP-binding site.
-
Ester to Amide Conversion: Conversion of the C5-ester to an amide is a frequent modification in medicinal chemistry. This change can introduce an additional hydrogen bond donor and alter the solubility and metabolic stability of the compound. For example, in a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, the corresponding amides were also investigated for their anticancer properties.[8]
-
Variation of the Ester Alkyl Group: Altering the methyl group of the ester to larger alkyl groups (e.g., ethyl, propyl) can impact the compound's lipophilicity and, consequently, its pharmacokinetic profile.
Table 2: Impact of C5-Substituent on Biological Activity (Hypothetical Data Based on Literature Trends)
| Compound ID | C5-Substituent | Target Kinase | Antiproliferative Activity (IC50, µM) | Reference (Analogous Series) |
| 2a | -COOCH3 | MCF-7 | 5.2 | [8] |
| 2b | -CONH2 | MCF-7 | 2.8 | [8] |
| 2c | -CONH-CH3 | MCF-7 | 1.5 | [8] |
These trends suggest that converting the ester to a small amide can enhance antiproliferative activity, likely through a combination of improved target engagement and altered cellular uptake.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key positions for modification on the this compound scaffold and their general impact on kinase inhibitory activity.
Caption: Key modification sites on the 4-aminopyrimidine scaffold.
Experimental Protocols
A crucial aspect of any SAR study is the robust and reproducible biological evaluation of the synthesized compounds. Below is a representative protocol for an in vitro kinase inhibition assay, a primary method for assessing the potency of these derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the inhibitory activity of test compounds against a specific kinase.[9]
Objective: To determine the IC50 values of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase buffer
-
ATP
-
Peptide substrate specific to the kinase
-
Test compounds and a reference inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly versatile and synthetically accessible starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships at the C2, C4, and C5 positions is crucial for optimizing the potency, selectivity, and drug-like properties of these compounds. By leveraging the insights gained from analogous pyrimidine series, medicinal chemists can rationally design next-generation inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Definitive Guide to the Structural Confirmation of Methyl 4-amino-2-chloropyrimidine-5-carboxylate: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, precise structural data for intermediates like Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a key building block in the synthesis of therapeutic agents, is non-negotiable. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for structural elucidation and offers a comparative perspective on complementary spectroscopic techniques.
The Imperative of Unambiguous Structure Determination
The journey from a promising lead compound to a viable drug candidate is paved with meticulous characterization at every synthetic step. An erroneous structural assignment of an intermediate can lead to the synthesis of incorrect final compounds, resulting in a significant loss of time, resources, and potentially misleading biological data. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable insights into a molecule's connectivity and functional groups, they often fall short of providing the absolute spatial arrangement of atoms. It is in this context that single-crystal X-ray crystallography emerges as the definitive technique, offering an unparalleled level of detail and certainty.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise three-dimensional structure of a molecule.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[2][3] By analyzing the pattern of diffracted X-rays, we can construct a detailed electron density map and, from that, a definitive model of the molecular structure, including bond lengths, bond angles, and stereochemistry.[2][3]
Experimental Protocol: From Powder to Precision Structure
The successful crystallographic analysis of this compound hinges on a meticulous experimental workflow. The following protocol outlines the critical steps, from crystal growth to final structure refinement.
Step 1: Crystal Growth - The Art of Patience
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step in the process. For this compound, a successful method involves slow evaporation.[4]
-
Protocol:
-
Dissolve approximately 0.5 g of the synthesized this compound in 50 ml of dichloromethane.
-
Loosely cover the vessel to allow for the slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days (approximately 5 days) for the formation of well-defined, colorless block-like crystals suitable for X-ray analysis.[4]
-
-
Causality: The slow evaporation of the solvent allows the molecules to self-assemble in a highly ordered, repeating lattice structure, which is the fundamental requirement for a single crystal. Rapid precipitation would likely lead to an amorphous solid or polycrystalline material, unsuitable for single-crystal diffraction.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Instrumentation: An Enraf-Nonius CAD-4 diffractometer or a similar instrument equipped with a molybdenum X-ray source (Mo Kα radiation, λ = 0.71073 Å) is utilized.[4]
-
Procedure:
-
A crystal of appropriate dimensions (e.g., 0.20 × 0.20 × 0.15 mm) is carefully mounted on a goniometer head.[4]
-
The crystal is cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[4]
-
The diffractometer systematically rotates the crystal while irradiating it with the X-ray beam, and a detector records the intensities and positions of the diffracted X-rays.[4]
-
Step 3: Structure Solution and Refinement - From Data to a 3D Model
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Software: Programs such as SHELXTL are commonly used for this purpose.[4]
-
Process:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data.
-
Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible agreement between the calculated and the observed diffraction patterns.[4] Hydrogen atoms are typically placed in geometrically calculated positions.[4]
-
The workflow for single-crystal X-ray diffraction is summarized in the diagram below:
References
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 4-amino-2-chloropyrimidine-5-carboxylate Derivatives
Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity
The pyrimidine core, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to target a wide array of biological macromolecules, most notably protein kinases. The parent compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, serves as a versatile building block for creating libraries of potential therapeutic agents.[1] Its structure, featuring reactive sites for substitution, allows for systematic modification to optimize potency and other drug-like properties.
However, with potency comes the critical challenge of selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a major cause of adverse drug reactions and clinical trial failures.[2][3][4] For pyrimidine derivatives, which often target the highly conserved ATP-binding pocket of kinases, the risk of off-target binding is particularly pronounced.[5][6] Therefore, a rigorous and systematic evaluation of cross-reactivity is not just a regulatory requirement but a fundamental component of rational drug design.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel derivatives of this compound. We will detail a tiered screening cascade, from broad biochemical panels to targeted cellular assays, supported by detailed protocols and illustrative data. The objective is to build a robust selectivity profile that enables confident lead candidate selection and de-risks preclinical development.
Designing the Cross-Reactivity Screening Cascade
A successful cross-reactivity assessment is a multi-stage process designed to efficiently filter a large number of compounds.[7][8][9] The cascade moves from high-throughput, cost-effective biochemical assays to more complex, physiologically relevant cellular and tissue-based models. This tiered approach ensures that resources are focused on the most promising and selective candidates.
The fundamental logic is to first understand the compound's activity at the intended target and then progressively broaden the search for unintended interactions.
References
- 1. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening Cascade Development Services [conceptlifesciences.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Author's Foreword: As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for the entire lifecycle of the materials we handle. The proper disposal of a chemical is not a mere logistical afterthought but the final, critical step of a successful experiment. This guide is structured to provide not just a protocol, but a framework of understanding. By explaining the why behind each step—grounded in chemical principles and regulatory standards—we transform procedure into best practice, ensuring the safety of our colleagues, our communities, and our environment.
Section 1: Hazard Identification and Waste Classification
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a multi-functional molecule, and its structure dictates its hazard profile and, consequently, its disposal pathway.
-
Chlorinated Heterocycle: The presence of a chlorine atom on the pyrimidine ring classifies this compound as a halogenated organic compound .[1] This is the single most important classification for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.
-
Aromatic Amine: The amino group attached to the aromatic pyrimidine ring suggests potential toxicity. Aromatic amines as a class include compounds with known toxicological effects.
-
Ester Functionality: The methyl carboxylate group, while generally less reactive, contributes to the overall chemical properties of the molecule.
Based on safety data sheets (SDS) for structurally similar compounds, we can establish a reliable hazard profile.
| Hazard Class | Description | Precautionary Statement | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P261: Avoid breathing dust. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [2][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. | [2][5][6] |
Given these characteristics, any waste containing this compound must be treated as hazardous chemical waste . In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The "cradle-to-grave" principle of RCRA places the responsibility for the waste's safe management squarely on the generator.[9]
Section 2: On-Site Segregation and Accumulation Protocol
Proper disposal begins at the point of generation. The following step-by-step protocol ensures safety and compliance within the laboratory.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish an SAA.[10] This is an area at or near the point of generation where waste is initially collected.
-
Rationale: The SAA keeps hazardous waste under the direct control of laboratory personnel, preventing it from being mixed with general waste and ensuring it is properly segregated. It must be inspected weekly for container integrity.[10]
Step 2: Select a Compatible Waste Container
-
Container Material: Use a chemically compatible container with a secure, screw-top lid.[10] For halogenated organic solids or solutions, a clearly marked glass bottle or a high-density polyethylene (HDPE) container is appropriate. Avoid metal containers, which can corrode.[11]
-
Container Integrity: Ensure the container is in good condition, free of cracks or deterioration, and will not leak.[10]
Step 3: Affix a Hazardous Waste Label
As soon as the first drop of waste enters the container, it must be labeled. The label must be fully and accurately completed.
-
Required Information:
-
The words "Hazardous Waste".
-
Full chemical name: "Waste this compound" (and any solvents used). Do not use abbreviations or formulas.
-
The specific hazard(s) (e.g., "Toxic," "Irritant").
-
Accumulation Start Date (the date the first waste is added).
-
Generator's name and contact information.
-
-
Rationale: Proper labeling prevents accidental mixing of incompatible chemicals and provides essential information for emergency responders and the final disposal facility.[11][12]
Step 4: Practice Rigorous Segregation
This is the most critical step in waste accumulation. This compound waste must be collected in a container designated exclusively for Halogenated Organic Waste .
-
Rationale: Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires.[10] Furthermore, mixing halogenated and non-halogenated waste streams unnecessarily complicates and increases the cost of disposal, as the entire volume must be treated as halogenated waste.
| Waste Stream | Do NOT Mix With | Rationale for Segregation |
| Halogenated Organics (e.g., this compound, Chloroform, Dichloromethane) | Non-Halogenated Solvents (e.g., Acetone, Hexanes, Methanol) | Prevents cross-contamination; non-halogenated solvents can sometimes be recycled or fuel-blended, which is a less intensive disposal process.[1] |
| Strong Acids (e.g., HCl, H₂SO₄) | Risk of violent exothermic reaction or degradation, releasing toxic fumes. | |
| Strong Bases (e.g., NaOH, KOH) | Potential for reaction with the chloro- group or hydrolysis of the ester. | |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | Creates a significant risk of fire or explosion. | |
| Aqueous Waste | Most organic compounds are not soluble in water, creating multiple phases that complicate disposal. |
Step 5: Adhere to Accumulation Best Practices
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity.[11][13] This headspace allows for vapor expansion with temperature changes, preventing container rupture.
-
Use Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This contains any potential leaks or spills.[11]
Section 3: Disposal Pathway and Decision Logic
The disposal of this compound is non-negotiable: it must be managed by a licensed hazardous waste disposal facility. Under no circumstances should it be disposed of down the drain or in regular trash. The following workflow outlines the decision-making process.
References
- 1. uakron.edu [uakron.edu]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. ethz.ch [ethz.ch]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4-amino-2-chloropyrimidine-5-carboxylate
This guide provides essential safety and logistical information for the handling of Methyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS No. 858269-13-3). As a substituted pyrimidine, this compound is a valuable building block in pharmaceutical and chemical synthesis.[1] However, its structural similarity to other chlorinated pyrimidines necessitates a cautious and well-informed approach to laboratory safety. This document is designed to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the requisite personal protective equipment (PPE) and associated handling protocols.
Hazard Identification and the Rationale for Caution
Substituted pyrimidines, particularly those containing halogen atoms like chlorine, often exhibit irritant and toxic properties.[4][5][6][7] Based on data from closely related analogues, this compound should be presumed to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion. The causality for requiring stringent PPE is clear: to create a reliable barrier between the researcher and the chemical, mitigating the risk of these adverse health effects.
The Core of Protection: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based decision process. The following table summarizes the recommended PPE for handling this compound in a typical research and development laboratory setting.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile gloves (minimum 8 mil thickness) | Nitrile provides good resistance against a range of chemicals.[5] Thicker gloves or double-gloving may be appropriate for extended handling periods or larger quantities. Always inspect gloves for tears or holes before use.[8] |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory to protect against splashes and airborne particles.[9][10] A face shield should be worn over goggles when there is a significant splash risk. |
| Body | A clean, buttoned laboratory coat | A lab coat protects the skin and personal clothing from contamination. Ensure cuffs are snug at the wrist.[11] For larger scale operations or when handling solutions, a chemically resistant apron or suit may be necessary. |
| Respiratory | Use within a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders or vapors.[1] If a fume hood is not available or if procedures have a high potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plans: Step-by-Step Protocols for Safe Handling
Procedural discipline is as crucial as the equipment itself. Follow these protocols to ensure the validating system of safety.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is important to prevent cross-contamination.
-
Preparation: Tie back long hair and remove personal items like jewelry or watches.[11]
-
Lab Coat: Put on your lab coat and fasten all buttons.[8]
-
Eye Protection: Put on your safety goggles or face shield.[8]
-
Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[12]
Doffing PPE: The Art of Safe Removal
The goal of the doffing process is to remove contaminated items without contaminating yourself. The sequence is generally the reverse of donning, moving from most to least contaminated.
-
Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique. With one gloved hand, peel off the other glove from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now bare hand under the cuff of the remaining glove and peel it off, encasing the first glove. Dispose of both gloves immediately in the designated hazardous waste container.[11]
-
Lab Coat: Unbutton your lab coat. To remove it, touch only the inside surfaces, folding the contaminated outside inwards. Hang it in its designated area or dispose of it if it is single-use.[12]
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[11]
-
Eye Protection: Remove your goggles or face shield by handling the head strap, not the front.[13]
-
Final Hand Hygiene: Wash your hands again to remove any potential residual contamination.[8]
Disposal Plan: Managing Contaminated PPE
Contaminated PPE must be treated as hazardous waste.[14][15]
-
Segregation: All disposable PPE (gloves, etc.) that has come into contact with this compound must be segregated from general laboratory trash.[14]
-
Containment: Place contaminated items in a designated, clearly labeled, and sealed hazardous waste container (e.g., a yellow bag or a specifically marked bin).[14][15]
-
Disposal: The collected hazardous waste must be handled and disposed of by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[15]
Visualizing the Safety Workflow
To aid in the decision-making process for PPE selection and use, the following workflow diagram is provided.
Caption: A flowchart illustrating the procedural steps for safe handling, from risk assessment to final disposal.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. reach.cdc.gov [reach.cdc.gov]
- 12. uottawa.ca [uottawa.ca]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. lifemedz.com [lifemedz.com]
- 15. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
